Product packaging for Ethyl 5-iodo-2-morpholinobenzoate(Cat. No.:CAS No. 1131587-28-4)

Ethyl 5-iodo-2-morpholinobenzoate

Cat. No.: B3184487
CAS No.: 1131587-28-4
M. Wt: 361.17 g/mol
InChI Key: GZLFDASIUVGRSF-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-morpholinobenzoate is a chemical intermediate of interest in medicinal chemistry, particularly in the discovery of novel anti-infective agents. Its structure, featuring a benzoate core with morpholino and iodo substituents, is a key pharmacophore in developing potent compounds. Research on highly analogous morpholino-thiophene compounds has demonstrated significant antitubercular activity by targeting QcrB, a subunit of the essential menaquinol cytochrome c oxidoreductase in Mycobacterium tuberculosis . This complex is critical for bacterial respiration, making it a promising target for new tuberculosis treatments. The iodine atom on the benzoate ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to explore structure-activity relationships and optimize drug-like properties . This compound is intended for use as a building block in organic synthesis and drug discovery programs. It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16INO3 B3184487 Ethyl 5-iodo-2-morpholinobenzoate CAS No. 1131587-28-4

Properties

CAS No.

1131587-28-4

Molecular Formula

C13H16INO3

Molecular Weight

361.17 g/mol

IUPAC Name

ethyl 5-iodo-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C13H16INO3/c1-2-18-13(16)11-9-10(14)3-4-12(11)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3

InChI Key

GZLFDASIUVGRSF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N2CCOCC2

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)N2CCOCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a substituted aromatic compound incorporating an ethyl ester, an iodine atom, and a morpholine moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the morpholine group can enhance solubility and modulate the pharmacokinetic properties of a final drug candidate.

This guide outlines a probable synthetic route based on established chemical transformations and provides predicted characterization data based on the analysis of analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a suitable di-halogenated ethyl benzoate with morpholine in the presence of a palladium catalyst and a base. A likely starting material is ethyl 2-bromo-5-iodobenzoate.

Synthesis_Pathway cluster_conditions Reaction Conditions reagent1 Ethyl 2-bromo-5-iodobenzoate product This compound reagent1->product reagent2 Morpholine reagent2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) ligand Ligand (e.g., Xantphos) base Base (e.g., Cs2CO3) solvent Solvent (e.g., Toluene or Dioxane) temperature Heat

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol

The following is a detailed, hypothetical experimental protocol based on general procedures for Buchwald-Hartwig amination reactions.

Materials:

  • Ethyl 2-bromo-5-iodobenzoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromo-5-iodobenzoate (1.0 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous toluene or dioxane via syringe, followed by the addition of morpholine (1.2 equiv).

  • Reaction: The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite to remove the catalyst and inorganic salts.

  • The filtrate is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₆INO₃
Molecular Weight 361.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Boiling Point > 300 °C (decomposes)
Solubility Soluble in DMSO, DCM, Ethyl Acetate
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90d1HAr-H (ortho to I)
~7.60dd1HAr-H (meta to I and morpholine)
~6.80d1HAr-H (ortho to morpholine)
4.35q2H-O-CH₂ -CH₃
3.85t4HMorpholine -O-CH₂ -
3.05t4HMorpholine -N-CH₂ -
1.38t3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~166.0C =O (Ester)
~155.0Ar-C -N (ipso-carbon to morpholine)
~140.0Ar-C H (ortho to I)
~138.0Ar-C H (meta to I and morpholine)
~120.0Ar-C -COOEt (ipso-carbon to ester)
~118.0Ar-C H (ortho to morpholine)
~90.0Ar-C -I (ipso-carbon to iodine)
~67.0Morpholine -O-C H₂-
~61.0-O-C H₂-CH₃
~51.0Morpholine -N-C H₂-
~14.0-O-CH₂-C H₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester, aryl-O)
~1120StrongC-O-C stretch (morpholine ether)
~820MediumC-H bend (aromatic, out-of-plane)
~530MediumC-I stretch

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: ESI+

m/z (mass-to-charge ratio)Interpretation
362.02[M+H]⁺ (Calculated for C₁₃H₁₇INO₃⁺: 362.0253)
316.05[M - OCH₂CH₃]⁺
276.96[M - Morpholine]⁺

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and characterized product.

experimental_workflow cluster_characterization Characterization start Starting Materials (Ethyl 2-bromo-5-iodobenzoate, Morpholine) reaction Buchwald-Hartwig Amination (Pd-catalyzed cross-coupling) start->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Determination product->mp

Caption: A typical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Buchwald-Hartwig amination offers a reliable and efficient route to this valuable chemical intermediate. While the provided characterization data are predictive, they offer a strong baseline for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical properties of Ethyl 5-iodo-2-morpholinobenzoate, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document primarily presents predicted values and general methodologies.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₆INO₃
Molecular Weight 361.18 g/mol [1]
Boiling Point 451.1 ± 45.0 °C (Predicted)[1]
Density 1.575 ± 0.06 g/cm³ (Predicted)[1]
Melting Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. Further experimental investigation is required to determine the precise values for these and other key parameters such as melting point, solubility in various solvents, acid dissociation constant (pKa), and the partition coefficient (LogP).

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies can be applied.

General Synthesis and Purification Workflow

A potential synthetic route for this compound would likely involve the reaction of a suitably substituted benzoic acid or its ester derivative with morpholine. A generalized workflow for such a synthesis and subsequent purification is depicted below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Ethyl 2-fluoro-5-iodobenzoate, Morpholine) reaction Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction extraction Aqueous Work-up & Extraction reaction->extraction drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Mandatory Visualizations

Currently, there is no publicly available information regarding any signaling pathways, specific experimental workflows, or logical relationships involving this compound. As a result, the creation of relevant diagrams using Graphviz is not possible at this time. Further research into the biological activity and mechanism of action of this compound is required to facilitate such visualizations.

Conclusion

This technical guide consolidates the currently available, albeit limited, physicochemical information for this compound. The provided data consists primarily of predicted values, highlighting a significant gap in the experimental characterization of this compound. Researchers and drug development professionals are encouraged to undertake further experimental studies to determine the key physicochemical properties, which are essential for a comprehensive understanding of its potential applications. The absence of biological activity data also prevents the elucidation of its role in any signaling pathways. As new research emerges, this guide will be updated to reflect a more complete profile of this compound.

References

Ethyl 5-iodo-2-morpholinobenzoate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-iodo-2-morpholinobenzoate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway, presents key physicochemical properties of a closely related precursor, and offers detailed experimental protocols for analogous reactions.

Molecular Structure and CAS Number

As of the latest data, a specific CAS number for this compound has not been assigned in major chemical databases. The molecular structure consists of a benzoate core, substituted with an ethyl ester group, a morpholine ring at the 2-position, and an iodine atom at the 5-position.

Molecular Formula: C₁₃H₁₆INO₃ Molecular Weight: 377.18 g/mol Canonical SMILES: CCOC(=O)C1=C(C=C(I)C=C1)N2CCOCC2

Physicochemical Data

PropertyValue (for Ethyl 2-morpholinobenzoate)Predicted Value (for this compound)
CAS Number 192817-79-1[1]Not Assigned
Molecular Formula C₁₃H₁₇NO₃C₁₃H₁₆INO₃
Molecular Weight 235.28 g/mol [1]377.18 g/mol
Appearance -Likely a solid at room temperature
Boiling Point -Expected to be significantly higher than the precursor
Melting Point -Expected to be higher than the precursor
Solubility -Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol

Proposed Synthetic Pathway

A plausible two-step synthesis for this compound is proposed, starting from commercially available reagents. The pathway involves a Buchwald-Hartwig amination followed by an electrophilic iodination.

Synthesis_Pathway cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Electrophilic Iodination A Ethyl 2-bromobenzoate C Ethyl 2-morpholinobenzoate A->C Pd Catalyst, Ligand, Base B Morpholine B->C D Ethyl 2-morpholinobenzoate F This compound D->F Acidic Conditions E Iodinating Agent (e.g., I₂, HIO₃) E->F Workflow Start Starting Materials: Ethyl 2-bromobenzoate, Morpholine, Iodine Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate Ethyl 2-morpholinobenzoate Step1->Intermediate Step2 Electrophilic Iodination Intermediate->Step2 Product Crude Ethyl 5-iodo-2- morpholinobenzoate Step2->Product Purification Purification (Column Chromatography/ Recrystallization) Product->Purification FinalProduct Pure Ethyl 5-iodo-2- morpholinobenzoate Purification->FinalProduct Characterization Structural Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) FinalProduct->Characterization Analysis Purity Analysis: - HPLC - Elemental Analysis FinalProduct->Analysis

References

The Strategic Role of Ethyl 5-iodo-2-morpholinobenzoate as a Key Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel drug candidates. This technical guide delves into the core functionalities of Ethyl 5-iodo-2-morpholinobenzoate, a key building block whose strategic importance is increasingly recognized in the synthesis of complex heterocyclic compounds, particularly those with potential as kinase inhibitors.

Core Chemical Properties

This compound is a polysubstituted benzene derivative featuring an ethyl ester, a morpholine ring, and an iodine atom. This unique combination of functional groups makes it a highly valuable intermediate for medicinal chemists. The presence of the iodine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The morpholine moiety is a common feature in many bioactive molecules, often contributing to improved physicochemical properties such as solubility and metabolic stability.[1] The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification.

PropertyValue
Molecular Formula C₁₃H₁₆INO₃
Molecular Weight 377.18 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol (predicted)

Proposed Synthetic Pathway

A robust and efficient synthesis of this compound is crucial for its application as a chemical intermediate. A plausible and commonly employed three-step synthetic route is outlined below, starting from the readily available Ethyl 2-aminobenzoate.

G A Ethyl 2-aminobenzoate B Ethyl 2-amino-5-iodobenzoate A->B Iodination C This compound B->C C-N Coupling

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-iodobenzoate

This step involves the electrophilic iodination of the aromatic ring of Ethyl 2-aminobenzoate. A common method for this transformation is the use of molecular iodine in the presence of an oxidizing agent.

Protocol: To a solution of Ethyl 2-aminobenzoate (1 equivalent) in a suitable solvent such as acetic acid, is added molecular iodine (I₂) (1-1.2 equivalents). An oxidizing agent, for instance, hydrogen peroxide (H₂O₂) or nitric acid, is then added dropwise at a controlled temperature, typically ranging from room temperature to 50°C.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a reducing agent like sodium thiosulfate to remove any unreacted iodine. The product, Ethyl 2-amino-5-iodobenzoate, is then isolated by filtration or extraction and can be purified by recrystallization.

Step 2: Synthesis of this compound via C-N Coupling

The final step involves the coupling of Ethyl 2-amino-5-iodobenzoate with morpholine. This can be achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being two prominent methods.

Buchwald-Hartwig Amination Protocol: In a reaction vessel, Ethyl 2-amino-5-iodobenzoate (1 equivalent), morpholine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents) are combined in an inert solvent such as toluene or dioxane.[3][4] The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80 to 120°C until the reaction is complete as indicated by TLC or LC-MS analysis. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(I)L_n] Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(NuH)L_n]I OA_complex->Amine_complex Ligand Exchange (Morpholine) Amido_complex [Ar-Pd(II)(Nu)L_n] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Product)

Caption: Simplified Buchwald-Hartwig amination cycle.

Ullmann Condensation Protocol: Alternatively, the Ullmann condensation can be employed. This reaction typically involves heating Ethyl 2-amino-5-iodobenzoate (1 equivalent) with morpholine (1.5-2 equivalents) in the presence of a copper catalyst (e.g., CuI, 10-20 mol%), often with a ligand such as L-proline or a diamine, and a base like potassium carbonate in a high-boiling polar solvent like DMF or DMSO.[5] The reaction temperatures are generally higher than those for the Buchwald-Hartwig reaction, often in the range of 120-160°C. Workup and purification procedures are similar to those described for the Buchwald-Hartwig amination.

Role as a Chemical Intermediate in Kinase Inhibitor Synthesis

The 2-morpholinobenzoate scaffold is a key structural motif in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the development of kinase inhibitors is a major focus of modern drug discovery.

This compound serves as a versatile intermediate for the synthesis of such inhibitors. The iodine atom at the 5-position can be readily functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce a wide array of substituents. This allows for the systematic exploration of the chemical space around the 2-morpholinobenzoate core to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

A notable example of a kinase inhibitor containing a related 2-morpholino-s-triazine scaffold is ZSTK474, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[7][8][9] While the direct synthesis of ZSTK474 from this compound is not explicitly documented, the structural similarity highlights the potential of this intermediate in the synthesis of analogous PI3K inhibitors and other kinase-targeted therapeutics. The morpholine group in these inhibitors often forms critical hydrogen bond interactions within the ATP-binding pocket of the kinase.

G Intermediate This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Coupling Functionalized_Intermediate Functionalized 2-Morpholinobenzoate Derivative Coupling->Functionalized_Intermediate Further_Steps Further Synthetic Modifications Functionalized_Intermediate->Further_Steps Kinase_Inhibitor Kinase Inhibitor Candidate Further_Steps->Kinase_Inhibitor

Caption: Logical flow from the intermediate to a kinase inhibitor.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the presence of multiple reactive sites make it an ideal scaffold for the construction of complex molecular architectures. The demonstrated importance of the 2-morpholinobenzoate core in kinase inhibitors underscores the value of this intermediate in the development of next-generation therapeutics for a range of diseases. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising avenue for future research.

References

The Synthetic Utility of Ethyl 5-iodo-2-morpholinobenzoate: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-iodo-2-morpholinobenzoate is a versatile building block in modern organic synthesis, particularly in the construction of complex aromatic systems. Its unique substitution pattern, featuring an electron-donating morpholino group, an electron-withdrawing ethyl ester, and a reactive iodo group, makes it a valuable precursor for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its potential applications, supported by generalized experimental protocols and mechanistic insights.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the aromatic ring of this compound makes it an excellent substrate for several key palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical and materials science.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[2] this compound, as an aryl iodide, is expected to readily participate in this reaction to form biaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water
Boron Reagent Arylboronic acids, Arylboronic esters
Temperature 80-120 °C

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., toluene/water 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling A Aryl-I (Ethyl 5-iodo-2- morpholinobenzoate) C Oxidative Addition A->C B Pd(0)L_n B->C D Aryl-Pd(II)-I Complex C->D G Transmetalation D->G E R-B(OH)₂ (Arylboronic Acid) E->G F Base F->G H Aryl-Pd(II)-R Complex G->H I Reductive Elimination H->I I->B Regeneration J Aryl-R (Product) I->J

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is particularly valuable for the synthesis of substituted alkynes, which are important intermediates in medicinal chemistry and materials science.[4] this compound is an ideal substrate for this transformation.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper Co-catalyst CuI
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent THF, DMF, Toluene
Alkyne Terminal alkynes
Temperature Room Temperature to 80 °C

Experimental Protocol: Generalized Sonogashira Coupling

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), a copper co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine, 3.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A Aryl-I C Oxidative Addition A->C B Pd(0)L_n B->C D Aryl-Pd(II)-I C->D G Transmetalation D->G H Aryl-Pd(II)-Alkyne G->H I Reductive Elimination H->I I->B Regeneration J Aryl-Alkyne I->J K Terminal Alkyne N Copper(I) Acetylide K->N L Cu(I)X L->N M Base M->N N->G

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[6] this compound can be coupled with a wide range of primary and secondary amines.

Table 3: Common Conditions for Buchwald-Hartwig Amination of Aryl Iodides

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, BrettPhos
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Amine Primary amines, Secondary amines, Anilines
Temperature 80-120 °C

Experimental Protocol: Generalized Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.08 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the product is purified by column chromatography.

Buchwald_Hartwig_Amination A Aryl-I C Oxidative Addition A->C B Pd(0)L_n B->C D Aryl-Pd(II)-I C->D G Amine Coordination D->G E R₂NH (Amine) E->G F Base F->G H [Aryl-Pd(II)-NR₂]⁺ G->H I Reductive Elimination H->I I->B Regeneration J Aryl-NR₂ (Product) I->J

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Synthesis of this compound

While not commercially available from all suppliers, this compound can be synthesized through a multi-step sequence starting from readily available materials. A plausible synthetic route is outlined below.

Synthesis_Workflow Start 2-Aminobenzoic Acid Step1 Iodination Start->Step1 Intermediate1 2-Amino-5-iodobenzoic Acid Step1->Intermediate1 Step2 Esterification Intermediate1->Step2 Intermediate2 Ethyl 2-amino-5- iodobenzoate Step2->Intermediate2 Step3 Buchwald-Hartwig N-Arylation (with Morpholine) Intermediate2->Step3 Product Ethyl 5-iodo-2- morpholinobenzoate Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-iodobenzoate

To a solution of 2-aminobenzoic acid in a suitable solvent such as acetic acid, a source of iodine (e.g., N-iodosuccinimide) is added portion-wise at room temperature. The reaction is stirred until complete consumption of the starting material. The reaction mixture is then poured into water, and the precipitate is collected by filtration, washed with water, and dried to afford 2-amino-5-iodobenzoic acid. Subsequent esterification using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions, followed by an aqueous workup, yields Ethyl 2-amino-5-iodobenzoate.

Experimental Protocol: Synthesis of this compound

Ethyl 2-amino-5-iodobenzoate can be subjected to a Buchwald-Hartwig N-arylation with morpholine. A mixture of Ethyl 2-amino-5-iodobenzoate, morpholine, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent is heated under an inert atmosphere. After completion, the reaction is worked up and the product is purified by chromatography.

Conclusion

This compound is a highly promising and versatile building block for organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse and complex molecular architectures. This guide provides a foundational understanding of its potential applications and offers generalized protocols to facilitate its use in research and development. The strategic incorporation of this intermediate can significantly streamline synthetic routes towards novel pharmaceuticals, agrochemicals, and functional materials.

References

An In-depth Technical Guide to the Reactivity of the C-I Bond in Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-iodo-2-morpholinobenzoate is a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science. The presence of a carbon-iodine (C-I) bond on the aromatic ring is a key feature, rendering the molecule highly amenable to a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this specific molecule, offering insights into its behavior in key transformations, detailed experimental protocols, and a quantitative analysis of its reactivity.

The strategic positioning of the iodo group at the 5-position, coupled with the electronic influence of the ortho-morpholino and para-ester functionalities, dictates the reactivity of the C-I bond. The electron-donating morpholino group and the electron-withdrawing ethyl ester group create a unique electronic environment that influences the oxidative addition step in palladium-catalyzed cycles. This guide will delve into the practical aspects of harnessing this reactivity for molecular diversification.

Core Reactivity: The Carbon-Iodine Bond

The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions. This high reactivity stems from its lower bond dissociation energy, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in many cross-coupling catalytic cycles.

Bond Dissociation Energy

The bond dissociation energy (BDE) is a critical parameter for quantitatively understanding the reactivity of the C-I bond. For a typical aryl-iodine bond, the BDE is approximately 65 kcal/mol. This is significantly lower than that of aryl-bromine (around 81 kcal/mol) and aryl-chlorine (around 96 kcal/mol) bonds. This lower energy barrier for cleavage is a primary reason for the high reactivity of aryl iodides in cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound serves as a versatile handle for the introduction of a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and are extensively used in drug discovery and development. Below are detailed discussions and representative protocols for the most common and impactful of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. The reaction of this compound with various arylboronic acids or their esters allows for the synthesis of a diverse range of biaryl structures, which are prevalent in many biologically active molecules.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide is as follows:

ComponentAmountMolar Equiv.
This compound1.0 mmol1.0
Arylboronic Acid1.2 mmol1.2
Pd(PPh₃)₄0.05 mmol0.05
K₂CO₃2.0 mmol2.0
Toluene/Ethanol/Water10 mL-
  • Procedure: To a flask containing this compound and the arylboronic acid, the solvent system, base, and palladium catalyst are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide Ethyl 5-iodo-2- morpholinobenzoate Product Ethyl 5-aryl-2- morpholinobenzoate Aryl_Iodide->Product Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides. For this compound, this reaction allows for the introduction of a variety of primary and secondary amines at the 5-position, a crucial transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol:

A representative protocol for the Buchwald-Hartwig amination of an aryl iodide is provided below:

ComponentAmountMolar Equiv.
This compound1.0 mmol1.0
Amine1.2 mmol1.2
Pd₂(dba)₃0.02 mmol0.02
Xantphos0.04 mmol0.04
NaOtBu1.4 mmol1.4
Toluene10 mL-
  • Procedure: In a glovebox, a flask is charged with the palladium precursor, ligand, and base. The aryl iodide and amine are then added, followed by the solvent. The reaction vessel is sealed and heated at 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants Aryl_Iodide Ethyl 5-iodo-2- morpholinobenzoate Pd_Catalyst Pd(0)/Ligand Complex Aryl_Iodide->Pd_Catalyst Oxidative Addition Amine R₂NH Amine->Pd_Catalyst Coordination & Deprotonation Product Ethyl 5-(dialkylamino)-2- morpholinobenzoate Pd_Catalyst->Product Reductive Elimination Base Strong Base (e.g., NaOtBu) Base->Amine

Catalytic cycle overview for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs. These structures are important in materials science and as precursors for more complex molecular architectures.

Experimental Protocol:

A typical procedure for the Sonogashira coupling of an aryl iodide is as follows:

ComponentAmountMolar Equiv.
This compound1.0 mmol1.0
Terminal Alkyne1.5 mmol1.5
PdCl₂(PPh₃)₂0.02 mmol0.02
CuI0.04 mmol0.04
Triethylamine3.0 mmol3.0
THF10 mL-
  • Procedure: To a solution of this compound and the terminal alkyne in THF, the palladium catalyst, copper(I) iodide, and triethylamine are added. The reaction is stirred at room temperature to 50 °C for 2-8 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Setup Combine Aryl Iodide, Alkyne, Catalysts, Base, and Solvent Start->Setup Reaction Stir at RT to 50°C (2-8 hours) Setup->Reaction Workup Solvent Removal & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-alkynyl-2- morpholinobenzoate Purification->Product End End Product->End

A typical workflow for a Sonogashira coupling experiment.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Experimental Protocol:

A general protocol for the Heck reaction of an aryl iodide is as follows:

ComponentAmountMolar Equiv.
This compound1.0 mmol1.0
Alkene (e.g., Ethyl Acrylate)1.5 mmol1.5
Pd(OAc)₂0.02 mmol0.02
P(o-tolyl)₃0.04 mmol0.04
Triethylamine2.0 mmol2.0
DMF10 mL-
  • Procedure: A mixture of this compound, the alkene, palladium acetate, the phosphine ligand, and triethylamine in DMF is heated at 80-120 °C for 6-24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Logical Flow of the Heck Reaction

Heck_Reaction_Flow Reactants This compound Alkene Intermediate Aryl-Palladium-Iodide Intermediate Reactants->Intermediate Oxidative Addition Conditions Pd Catalyst Base Solvent Heat Conditions->Intermediate Product_Formation Alkene Insertion & β-Hydride Elimination Intermediate->Product_Formation Product Substituted Alkene Product Product_Formation->Product

Key steps in the Heck reaction mechanism.

Conclusion

The C-I bond in this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo oxidative addition to palladium(0) catalysts makes it an excellent substrate for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The electronic push from the ortho-morpholino group and pull from the para-ester group create a unique electronic environment that can be strategically exploited. This guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for leveraging the reactivity of this important building block in the synthesis of novel and complex molecules. The provided experimental conditions serve as a starting point, and optimization may be necessary depending on the specific coupling partners and desired outcomes.

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 5-iodo-2-morpholinobenzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide leverages spectral data from analogous compounds and established synthetic methodologies to provide a reliable reference for researchers.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₃H₁₆INO₃ Molecular Weight: 361.18 g/mol CAS Number: 1131587-28-4

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the analysis of structurally similar compounds, including ethyl benzoate, 2-aminobenzoates, and various substituted aromatic systems.

Predicted ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.9d1HAr-H (H-6)
~7.5 - 7.6dd1HAr-H (H-4)
~6.8 - 6.9d1HAr-H (H-3)
4.35q2H-OCH₂CH₃
~3.8 - 3.9t4HMorpholine (-N(CH₂)₂)
~3.0 - 3.1t4HMorpholine (-O(CH₂)₂)
1.38t3H-OCH₂CH₃

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~152Ar-C (C-2)
~142Ar-C (C-4)
~138Ar-C (C-6)
~120Ar-C (C-3)
~118Ar-C (C-1)
~85Ar-C (C-5)
~67Morpholine (-O(CH₂)₂)
~61-OCH₂CH₃
~52Morpholine (-N(CH₂)₂)
~14-OCH₂CH₃

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1590, 1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1120StrongC-O-C stretch (morpholine)
~820StrongC-H out-of-plane bend (aromatic)
~550MediumC-I stretch

Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zInterpretation
361[M]⁺ (Molecular Ion)
316[M - OCH₂CH₃]⁺
288[M - COOCH₂CH₃]⁺
234[M - I]⁺
178[M - I - C₄H₈O]⁺

Experimental Protocols

The synthesis of this compound can be plausibly achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for the formation of C-N bonds.[1][2]

A plausible synthetic route involves the reaction of ethyl 2-chloro-5-iodobenzoate with morpholine in the presence of a palladium catalyst and a suitable base.

Synthesis_Workflow reagent1 Ethyl 2-chloro-5-iodobenzoate reaction Buchwald-Hartwig Amination reagent1->reaction reagent2 Morpholine reagent2->reaction catalyst Pd₂(dba)₃ / Xantphos (Buchwald-Hartwig Catalyst) catalyst->reaction base Cs₂CO₃ (Base) base->reaction solvent Toluene (Solvent) solvent->reaction product Ethyl 5-iodo-2- morpholinobenzoate workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Proposed synthesis of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloro-5-iodobenzoate (1.0 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a standard analytical workflow to ensure structural integrity and purity.

Spectroscopic_Analysis_Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Characterized Compound data_analysis->final

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of predicted data and a robust synthetic strategy for this compound. Researchers can use this information as a starting point for their own experimental work. It is recommended that all experimental procedures be carried out by qualified personnel in a properly equipped laboratory.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 5-iodo-2-morpholinobenzoate in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document serves as a detailed framework for researchers to generate crucial data for process development, formulation, and regulatory filings. The guide outlines standardized experimental protocols for determining solubility in a range of common organic solvents and for assessing stability under various stress conditions as mandated by ICH guidelines. The methodologies are presented with clarity to ensure reproducibility. Furthermore, this guide includes templates for data presentation and visual workflows to aid in the systematic evaluation of this compound.

Introduction

This compound is a substituted benzoic acid ester with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization. Solubility data is critical for designing efficient synthetic routes, purification strategies, and for the development of suitable formulations. Stability profiling is essential to ensure the integrity and shelf-life of the active pharmaceutical ingredient (API) and its formulated products, as degradation can lead to loss of potency and the formation of potentially harmful impurities.

This guide presents standardized protocols for determining the equilibrium solubility of this compound in a variety of common laboratory solvents. It also details the procedures for conducting forced degradation studies to understand its intrinsic stability and to identify potential degradation pathways. These studies are fundamental for the development of stability-indicating analytical methods, a regulatory requirement for new drug substances.[1][2][3]

Solubility Assessment

The solubility of a compound is a critical parameter that influences its bioavailability and processability. The following section outlines a protocol for determining the solubility of this compound in common organic solvents.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.[4][5][6]

Materials:

  • This compound (analytical standard)

  • Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Toluene, n-Heptane) of appropriate purity

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

  • Data Reporting:

    • Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/L.

    • Repeat the experiment at different temperatures if the temperature dependency of solubility is of interest.

Data Presentation: Solubility of this compound

The following table serves as a template for presenting the determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25[Insert Data]
Ethanol25[Insert Data]
Isopropanol25[Insert Data]
Acetone25[Insert Data]
Ethyl Acetate25[Insert Data]
Dichloromethane25[Insert Data]
Acetonitrile25[Insert Data]
Toluene25[Insert Data]
n-Heptane25[Insert Data]
Water25[Insert Data]

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate in temperature-controlled shaker (24-48h) prep2->equil samp1 Allow solid to settle equil->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm filter samp2->samp3 ana1 Dilute sample samp3->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 result Solubility (mg/mL) ana3->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial for identifying degradation products and establishing a retest period or shelf life for a drug substance. Forced degradation studies, or stress testing, are conducted to accelerate the degradation of the compound under more severe conditions than those used for long-term stability studies.[2][7][8]

Experimental Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. A stability-indicating HPLC method is required to separate the parent compound from any degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis. The ester linkage in this compound is susceptible to base-catalyzed hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period. At each time point, withdraw a sample and dilute for HPLC analysis.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • Photolytic Degradation (Solid State and Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all formed degradation products.

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification. An MS detector can provide molecular weight information for the degradants.

Data Presentation: Forced Degradation of this compound

The following table serves as a template for presenting the results of the forced degradation studies.

Stress ConditionDurationAssay of this compound (%)Number of DegradantsMajor Degradant (RT, % Area)
0.1 N HCl (60°C)24 h[Insert Data][Insert Data][Insert Data]
0.1 N NaOH (RT)8 h[Insert Data][Insert Data][Insert Data]
3% H₂O₂ (RT)24 h[Insert Data][Insert Data][Insert Data]
Thermal (70°C)7 days[Insert Data][Insert Data][Insert Data]
Photolytic1.2 million lux h[Insert Data][Insert Data][Insert Data]
Potential Degradation Pathway

Based on the structure of this compound, a potential primary degradation pathway is the hydrolysis of the ethyl ester to form 5-iodo-2-morpholinobenzoic acid.

G cluster_pathway Potential Hydrolytic Degradation Pathway parent This compound degradant 5-iodo-2-morpholinobenzoic Acid + Ethanol parent->degradant Hydrolysis (Acid or Base)

Caption: Potential Hydrolytic Degradation Pathway.

Visual Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_result Results prep Prepare stock solution of this compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid therm Thermal Stress prep->therm photo Photolytic Stress prep->photo ana1 Sample at time points acid->ana1 base->ana1 oxid->ana1 therm->ana1 photo->ana1 ana2 Neutralize (if applicable) & Dilute ana1->ana2 ana3 Analyze by Stability-Indicating HPLC ana2->ana3 result1 Assay of Parent Compound ana3->result1 result2 Degradation Profile ana3->result2 result3 Peak Purity ana3->result3

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation templates are designed to assist researchers in generating high-quality, reproducible data that is essential for informed decision-making in the drug development process. Adherence to these standardized methodologies will ensure that the physicochemical properties of this compound are well-characterized, facilitating its successful application in pharmaceutical research and development.

References

Methodological & Application

detailed experimental protocol for synthesizing Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Ethyl 5-iodo-2-morpholinobenzoate. The synthesis is a two-step process commencing with the preparation of the key intermediate, Ethyl 2-chloro-5-iodobenzoate, followed by a palladium-catalyzed Buchwald-Hartwig amination with morpholine. This protocol includes detailed methodologies, reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodo-substituent allows for further functionalization via cross-coupling reactions, while the morpholino group can impart desirable physicochemical properties such as improved solubility and metabolic stability. The following protocol outlines a reliable method for the preparation of this compound in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloro-5-iodobenzoate

This procedure is adapted from patent literature describing a Sandmeyer-type reaction.

Materials:

  • Ethyl 2-amino-5-iodobenzoate

  • Hydrochloric acid (36%)

  • Cuprous chloride (CuCl)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • In a three-necked flask, prepare a solution of hydrochloric acid and water.

  • To this acidic solution, add cuprous chloride with stirring at 25 °C.

  • In a separate vessel, prepare an aqueous solution of sodium nitrite.

  • Cool the cuprous chloride solution and slowly add the sodium nitrite solution dropwise to a solution of Ethyl 2-amino-5-iodobenzoate, maintaining the temperature to form the diazonium salt.

  • Slowly add the prepared diazonium salt solution to the acidic cuprous chloride solution. The addition time should be controlled over approximately 1.5 hours at 25 °C.

  • After the addition is complete, continue stirring for another 1.5 hours.

  • Warm the reaction mixture to 45 °C and stir for 6 hours.

  • After cooling to room temperature, add dichloromethane to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer.

  • Remove the solvent from the organic layer by distillation to yield the crude product, Ethyl 2-chloro-5-iodobenzoate. The product can be used in the next step with or without further purification.

Part 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[1]

Materials:

  • Ethyl 2-chloro-5-iodobenzoate

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Add anhydrous toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • To this mixture, add Ethyl 2-chloro-5-iodobenzoate (1.0 equivalent) and morpholine (1.5 equivalents).

  • Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
Ethyl 2-chloro-5-iodobenzoateEthyl 2-amino-5-iodobenzoateHCl, CuCl, NaNO₂Water~92>95
This compound Ethyl 2-chloro-5-iodobenzoateMorpholine, Pd(dba)₂, XPhos, NaOt-BuToluene60-88¹>98

¹Yield is estimated based on typical Buchwald-Hartwig amination reactions of similar substrates.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Buchwald-Hartwig Amination start1 Ethyl 2-amino-5-iodobenzoate diazotization Diazotization (NaNO2, HCl) start1->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer workup1 Workup & Isolation sandmeyer->workup1 intermediate Ethyl 2-chloro-5-iodobenzoate buchwald Buchwald-Hartwig Amination (Pd(dba)2, XPhos, NaOtBu) intermediate->buchwald workup1->intermediate start2 Ethyl 2-chloro-5-iodobenzoate morpholine Morpholine morpholine->buchwald workup2 Purification (Column Chromatography) buchwald->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange amine R2NH amine->ligand_exchange base Base base->ligand_exchange pd_complex2 L-Pd(II)(Ar)(NR2) ligand_exchange->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR2 reductive_elimination->product

References

Application Notes and Protocols for the Sonogashira Coupling of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] For drug development professionals, the Sonogashira coupling offers a robust method for the derivatization of functionalized aromatic scaffolds such as Ethyl 5-iodo-2-morpholinobenzoate, enabling the introduction of diverse alkynyl moieties to explore structure-activity relationships.

This compound is an attractive substrate for Sonogashira coupling due to the presence of a reactive aryl iodide bond. The electron-donating morpholino group and the electron-withdrawing ethyl ester group can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields and purity. These application notes provide an overview of potential protocols, key reaction parameters, and experimental workflows for the successful Sonogashira coupling of this substrate.

Key Reaction Parameters

Successful Sonogashira coupling of this compound with various terminal alkynes is dependent on the careful selection of several key parameters:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity, particularly for more challenging substrates.[4]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] However, copper-free protocols have been developed to avoid potential issues such as the formation of homocoupled alkyne byproducts (Glaser coupling).[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in copper-free systems.[6]

  • Solvent: The reaction is often carried out in a solvent that can also act as the base, such as triethylamine. Other common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[2][6]

  • Temperature: Sonogashira couplings are known for proceeding under mild conditions, often at room temperature.[2] However, for less reactive substrates or to increase reaction rates, moderate heating may be necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various aryl iodides, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp2 - 685 - 95General Protocol
Pd(PPh₃)₄ / CuIDIPAToluene504 - 880 - 90General Protocol
Pd(OAc)₂ / SPhosK₃PO₄Dioxane8012 - 2475 - 90Copper-Free
[PdCl(IPr)]₂ / CuIEt₃NDMF603 - 690 - 98NHC Ligand

Experimental Protocols

Protocol 1: Classic Sonogashira Coupling (with Copper Co-catalyst)

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne using a palladium-copper catalyst system.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add anhydrous THF or DMF as the solvent, followed by the amine base (e.g., Et₃N, 3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesirable side reactions or when coupling sensitive substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 2.2 mol%).

  • Add the anhydrous solvent (e.g., Dioxane) and stir for 10-15 minutes to allow for pre-formation of the active catalyst complex.

  • Add this compound (1 equivalent), the base (e.g., K₂CO₃, 2 equivalents), and the terminal alkyne (1.2 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry Schlenk Flask under Inert Atmosphere B Add this compound, Pd Catalyst, and CuI (optional) A->B C Add Anhydrous Solvent and Base B->C D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K Pure Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination (R¹-C≡CR²) cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide H-C≡CR² + Base cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_x Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Functionalization of the Aromatic Ring of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the C-I bond on the aromatic ring of Ethyl 5-iodo-2-morpholinobenzoate. This compound serves as a versatile building block in medicinal chemistry and materials science. The primary focus is on three widely applicable and robust palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods allow for the introduction of a wide range of substituents at the 5-position, enabling the synthesis of diverse compound libraries for screening and development.

Introduction to the Functionalization of this compound

The presence of an iodo group on the aromatic ring of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. The electron-donating morpholino group and the electron-withdrawing ethyl ester group can influence the reactivity of the C-I bond. The protocols provided herein are based on established methods for aryl iodides and should serve as a strong starting point for the successful functionalization of this specific substrate. Optimization of the reaction conditions may be necessary to achieve the highest yields for specific coupling partners.

Key Functionalization Reactions

Three key palladium-catalyzed cross-coupling reactions are detailed below, providing access to a wide array of derivatives.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Vinyl Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1] This reaction is instrumental in synthesizing biaryl and vinyl-substituted compounds. For this compound, this allows for the introduction of various substituted and unsubstituted aryl and vinyl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl- or vinylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or a combination of Pd(OAc)₂ (0.02-0.05 equiv.) and a suitable ligand like SPhos or XPhos (0.04-0.10 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl/vinyl-2-morpholinobenzoate derivative.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O100880-92
2-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O851675-88
Vinylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80670-85

Note: Yields are estimated based on general literature for similar aryl iodides and may require optimization for this specific substrate.

Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-morpholinobenzoate derivative.[4]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

Coupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (2)THFRT390-98
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMF50288-96
1-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (2)THF40485-95
Propargyl alcoholPd(dppf)Cl₂ (3)CuI (5)TEA (2)DMFRT680-90

Note: Yields are estimated based on general literature for similar aryl iodides and may require optimization for this specific substrate.

Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides.[4] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 0.02-0.10 equiv.) to a dry Schlenk tube. Add this compound (1.0 equiv.), the amine coupling partner (1.2-1.5 equiv.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.4-2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) for the necessary time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-morpholinobenzoate derivative.[5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (1)BINAP (3)NaOtBu (1.4)Toluene1001880-95
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1102475-90
BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1001682-96
n-ButylaminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Dioxane901285-97

Note: Yields are estimated based on general literature for similar aryl iodides and may require optimization for this specific substrate.[5]

Visualized Reaction Pathways and Workflow

Reaction Schemes

Suzuki_Miyaura_Coupling Substrate This compound Product Ethyl 5-R-2-morpholinobenzoate Substrate->Product Suzuki-Miyaura Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura Coupling Scheme.

Sonogashira_Coupling Substrate This compound Product Ethyl 5-(alkynyl)-2-morpholinobenzoate Substrate->Product Sonogashira Coupling Alkyne R-C≡CH Alkyne->Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Product Base Amine Base Base->Product

Caption: Sonogashira Coupling Scheme.

Buchwald_Hartwig_Amination Substrate This compound Product Ethyl 5-(R¹R²N)-2-morpholinobenzoate Substrate->Product Buchwald-Hartwig Amination Amine R¹R²NH Amine->Product Catalyst Pd(0)/Ligand Catalyst->Product Base Base Base->Product

Caption: Buchwald-Hartwig Amination Scheme.

General Experimental Workflow

Experimental_Workflow A Reaction Setup (Reagents, Catalyst, Base, Solvent) B Inert Atmosphere (Argon/Nitrogen Purge) A->B C Reaction (Heating and Stirring) B->C D Monitoring (TLC/LC-MS) C->D E Work-up (Quenching, Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General Cross-Coupling Workflow.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where specified.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.

  • Solvents should be appropriately dried and degassed as required by the specific protocol.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These methods offer a powerful toolkit for the synthesis of a diverse range of derivatives, which is of significant interest to researchers in drug discovery and materials science. While the provided conditions are robust, substrate-specific optimization may be beneficial to maximize yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-iodo-2-morpholinobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This typically involves the reaction of an aryl halide, such as Ethyl 2,5-diiodobenzoate or Ethyl 2-bromo-5-iodobenzoate, with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors, including inefficient catalyst activation, catalyst inhibition by iodide, suboptimal reaction conditions (temperature, solvent, base), or the presence of impurities in the starting materials.[2] A thorough troubleshooting guide is provided below to address these specific issues.

Q3: A significant amount of a byproduct, 2-morpholinobenzoic acid, is forming. Why is this happening and how can I prevent it?

A3: The formation of 2-morpholinobenzoic acid is likely due to the hydrolysis of the ethyl ester group under the basic reaction conditions of the Buchwald-Hartwig amination.[3][4][5] To minimize this side reaction, consider using a weaker base, lowering the reaction temperature, or reducing the reaction time. Careful selection of the base is crucial, as strong bases like sodium tert-butoxide can promote ester hydrolysis.[6]

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. Due to the potential presence of the more polar 2-morpholinobenzoic acid byproduct, careful monitoring of fractions by thin-layer chromatography (TLC) is essential.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No or very little product formation Inactive Catalyst: The active Pd(0) species is not being generated effectively.• Use a pre-catalyst such as a G3 or G4 Buchwald precatalyst. • If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation with the phosphine ligand before adding the substrates. • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Inhibition: Iodide ions generated during the reaction can inhibit the palladium catalyst.• Consider using a less polar solvent like toluene to minimize the solubility of the inhibitory iodide salts.[2] • The use of specific ligands can sometimes mitigate this effect.
Incomplete conversion of starting material Suboptimal Reaction Conditions: The reaction temperature, time, or concentration may not be ideal.• Gradually increase the reaction temperature in increments of 10 °C. • Extend the reaction time and monitor progress by TLC or LC-MS. • Adjust the concentration of the reactants.
Poorly Soluble Base: The base may not be sufficiently soluble in the reaction solvent, leading to inefficient deprotonation.• Ensure vigorous stirring to maintain a good suspension of the base. • Consider using a more soluble base, but be mindful of the potential for ester hydrolysis.
Formation of multiple unidentified byproducts Side Reactions: Competing side reactions may be occurring.• Lower the reaction temperature to improve selectivity. • Screen different phosphine ligands, as the choice of ligand can significantly influence the reaction outcome. • Ensure the purity of the starting materials, as impurities can lead to unwanted side reactions.
Significant hydrolysis of the ethyl ester Harsh Basic Conditions: The base and/or temperature are too aggressive, leading to saponification of the ester.• Replace strong bases like NaOtBu with weaker bases such as K₃PO₄ or Cs₂CO₃. • Conduct the reaction at a lower temperature (e.g., 80-100 °C). • Minimize the reaction time once the starting material is consumed.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the Buchwald-Hartwig amination to synthesize this compound. Optimization may be required for specific laboratory conditions and reagent batches.

Reagents and Materials:

  • Ethyl 2-bromo-5-iodobenzoate

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2-bromo-5-iodobenzoate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for pre-catalyst formation.

  • In a separate flask, dissolve sodium tert-butoxide (1.4 equiv) in anhydrous toluene.

  • Add the morpholine (1.2 equiv) to the reaction flask, followed by the dropwise addition of the sodium tert-butoxide solution.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

ParameterConditionExpected Outcome
Catalyst Loading 1-5 mol %Higher loading may improve conversion but increases cost.
Ligand XPhos, SPhos, RuPhosLigand choice is critical and may require screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃Stronger bases can lead to higher conversion but also increased ester hydrolysis.
Solvent Toluene, DioxaneToluene is often preferred to minimize iodide inhibition.[2]
Temperature 80-120 °CHigher temperatures can increase reaction rate but may also promote side reactions.
Typical Yield 60-85%Yields are highly dependent on the optimization of reaction conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Ethyl 2-bromo-5-iodobenzoate, Pd(OAc)₂, and XPhos in a Schlenk flask. inert Establish inert atmosphere (evacuate and backfill with N₂/Ar). reagents->inert solvent Add anhydrous toluene. inert->solvent precat Stir for 15 min for pre-catalyst formation. solvent->precat add_reagents Add morpholine and NaOtBu solution. precat->add_reagents heat Heat to 100 °C for 12-24h. Monitor by TLC/LC-MS. add_reagents->heat quench Cool and quench with aq. NH₄Cl solution. heat->quench extract Extract with ethyl acetate. quench->extract dry Dry organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Incomplete Reaction inactive_catalyst Is the catalyst active? start->inactive_catalyst check_precatalyst Use pre-catalyst. Ensure inert conditions. inactive_catalyst->check_precatalyst No suboptimal_conditions Are conditions optimal? inactive_catalyst->suboptimal_conditions Yes optimize_temp Increase temperature. Extend reaction time. suboptimal_conditions->optimize_temp No ester_hydrolysis Is ester hydrolysis occurring? suboptimal_conditions->ester_hydrolysis Yes change_base Use weaker base (K₃PO₄). Lower reaction temperature. ester_hydrolysis->change_base Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

catalyst selection for the efficient synthesis of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-iodo-2-morpholinobenzoate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium precatalyst is properly activated to Pd(0) in situ. The use of pre-catalysts can lead to cleaner formation of the active species.[1] - Use fresh palladium sources; Pd(OAc)₂ can be unreliable.[2] - For Buchwald-Hartwig reactions, ensure the phosphine ligand has not oxidized. Store ligands under an inert atmosphere.
Inappropriate Ligand Choice - The choice of ligand is critical. For sterically hindered or electron-deficient aryl halides, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often more effective.[3] - Screen different ligands to find the optimal one for your specific substrate.
Incorrect Base - The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. - The high density of inorganic bases can cause them to settle, impacting the reaction rate. Ensure vigorous stirring.[1]
Poor Substrate Reactivity - Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. Higher temperatures, longer reaction times, or more active catalyst systems may be required.[2] - While aryl iodides are typically highly reactive, the iodide formed during the reaction can sometimes inhibit the palladium catalyst.[1]
Solvent Issues - Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Hydrolysis of the Ester - Ensure anhydrous conditions, as water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially in the presence of a strong base.
Dehalogenation - Dehalogenation of the aryl halide is a common side reaction. This can be minimized by optimizing the reaction temperature and time, and by selecting the appropriate ligand and base combination.[2]
Homocoupling of Aryl Halide - This side reaction can occur at higher temperatures. Reducing the reaction temperature or catalyst loading may help.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is recommended for the synthesis of this compound?

A1: A palladium-based catalyst system, typically used in Buchwald-Hartwig amination, is a common choice. This usually consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, BINAP). Copper-catalyzed Ullmann condensation is another viable method.[2][4]

Q2: What is the typical starting material for this synthesis?

A2: The synthesis generally starts with an ortho-halo-substituted ethyl benzoate, such as Ethyl 2-chloro-5-iodobenzoate or Ethyl 2-bromo-5-iodobenzoate, which is then reacted with morpholine.

Q3: What are the key reaction parameters to control?

A3: The crucial parameters to control are temperature, reaction time, and the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields and purity.

Q4: Can I use an aryl chloride as a starting material?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[2] Therefore, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system (e.g., using a bulky, electron-rich ligand) may be required.

Q5: What are some common side reactions to be aware of?

A5: Common side reactions include dehalogenation of the starting material, hydrolysis of the ethyl ester, and homocoupling of the aryl halide. Careful control of reaction conditions can minimize these.[2]

Catalyst System Comparison

Catalyst SystemPrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium-Catalyzed (Buchwald-Hartwig)Pd(OAc)₂XPhosNaOt-BuToluene80-11060-95 (typical for similar reactions)Adapted from[4][5]
Palladium-Catalyzed (Buchwald-Hartwig)Pd₂(dba)₃BINAPCs₂CO₃Dioxane10060-88 (for related substrates)Adapted from[4]
Copper-Catalyzed (Ullmann)CuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO110Good to high yields for N-arylation of amidesAdapted from[6]
Copper-Catalyzed (Ullmann)CuINone (Ethylene Glycol as ligand/solvent)NaOHEthylene Glycol120Good yields for N-arylation of heterocyclesAdapted from[7]

Experimental Protocols

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure adapted from similar reported syntheses. Optimization may be required.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Reagent Addition: Add the starting material, Ethyl 2-halo-5-iodobenzoate (1 equivalent), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Amine Addition: Add morpholine (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Copper-Catalyzed Ullmann Condensation

This is a general protocol and may require optimization for the specific substrate.

  • Reaction Setup: In a reaction vessel, combine the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if any), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2 equivalents).

  • Reagent Addition: Add the Ethyl 2-halo-5-iodobenzoate (1 equivalent) and the solvent (e.g., DMSO or DMF).

  • Amine Addition: Add morpholine (1.5-2 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 110-140 °C.

  • Monitoring and Work-up: Follow similar procedures as described for the Buchwald-Hartwig amination.

Visualizations

experimental_workflow reagents Reagents (Aryl Halide, Morpholine) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System (Pd/Cu Source, Ligand, Base) catalyst_system->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring (80-140°C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC/LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification product Ethyl 5-iodo-2- morpholinobenzoate purification->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection start Catalyst Selection substrate Substrate Reactivity? (I > Br > Cl) start->substrate high_reactivity High (I, Br) substrate->high_reactivity High low_reactivity Low (Cl) substrate->low_reactivity Low cost Cost Constraints? high_cost High cost->high_cost Tolerable low_cost Low cost->low_cost Strict buchwald Buchwald-Hartwig (Pd) - High Activity - Milder Conditions - Ligand Screening ullmann Ullmann (Cu) - Lower Cost - Higher Temperatures - Ligand-free options high_reactivity->cost low_reactivity->buchwald high_cost->buchwald low_cost->ullmann

Caption: Decision tree for catalyst selection in C-N cross-coupling reactions.

References

troubleshooting low yields in the preparation of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-iodo-2-morpholinobenzoate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material (Ethyl 2,5-diiodobenzoate or Ethyl 2-amino-5-iodobenzoate). What are the possible causes and solutions?

A1: Low or no conversion is a frequent issue that can stem from several factors related to the catalyst system, reaction conditions, or reagents.

  • Inactive Catalyst: The palladium or copper catalyst can be deactivated by exposure to air or moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly dried.

  • Improper Ligand Choice: The choice of ligand is crucial for both Buchwald-Hartwig and Ullmann reactions. For Buchwald-Hartwig amination, sterically hindered phosphine ligands are often effective. For Ullmann condensation, ligands like ethylene glycol or amino acids can improve yields and allow for milder reaction conditions.[1]

  • Inappropriate Base: The strength and solubility of the base are critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. For Ullmann reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed. The base must be sufficiently strong to deprotonate the amine but not so strong as to cause side reactions.

  • Low Reaction Temperature: While milder conditions are desirable, some amination reactions require elevated temperatures to proceed at a reasonable rate. If you observe low conversion at a lower temperature, consider gradually increasing the temperature.

  • Poor Quality Starting Materials: The purity of starting materials, including the aryl halide and morpholine, is essential. Impurities can interfere with the catalytic cycle.[2] Ensure that the starting materials are pure and dry.

Q2: I am observing significant formation of side products, such as the de-iodinated product (Ethyl 2-morpholinobenzoate) or a hydroxylated product (Ethyl 2-hydroxy-5-iodobenzoate). How can I minimize these?

A2: The formation of side products is often related to the reaction conditions and the catalytic system.

  • Hydroxylation Side Product: Formation of the corresponding phenol (hydroxylated product) can occur if water is present in the reaction mixture, especially when using hydroxide bases.[2] Ensure all reagents and solvents are scrupulously dried.

  • De-iodination (Protodehalogenation): This side reaction can be promoted by certain phosphine ligands in palladium-catalyzed reactions or by moisture. Using a different ligand or ensuring anhydrous conditions can help mitigate this.

  • Diarylation: In some cases, a second molecule of the aryl halide can react with the product, leading to a diarylamine. This is more common with primary amines but can occur. Using a slight excess of the amine (morpholine) can help to suppress this side reaction.[3]

Q3: The reaction works, but the yield is consistently moderate (e.g., 40-60%). How can I optimize the reaction to improve the yield?

A3: Optimizing for higher yields often involves fine-tuning the reaction parameters.

  • Catalyst and Ligand Screening: Systematically screen different palladium or copper catalysts and ligands. The optimal combination is highly substrate-dependent.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for these reactions include toluene, dioxane, and DMF. The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents.

  • Base Optimization: Varying the base can have a substantial effect. A weaker base might be less effective, while an overly strong base could lead to decomposition.

  • Concentration: The reaction concentration can also play a role. In some cases, higher concentrations can favor the desired product formation.

Quantitative Data Summary

Aryl HalideCatalyst System (Catalyst/Ligand)BaseSolventTemperature (°C)Yield (%)Reference
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane10060-88[4]
4-ChlorotoluenePd precatalyst / Dialkylterphenyl phosphineNaOtBuTHF80~90[5]
Aryl BromidesMnCl₂·4H₂O / L-prolineNaOtBuDMSONot specifiedModerate to Good[6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. These are generalized procedures and may require optimization for this specific substrate.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the N-arylation of morpholine with aryl halides.

Materials:

  • Ethyl 2,5-diiodobenzoate

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., Xantphos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2,5-diiodobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Add morpholine (1.2 eq) via syringe.

  • Add sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern Ullmann coupling conditions which are milder than traditional methods.

Materials:

  • Ethyl 2-amino-5-iodobenzoate (if starting from the amine) or Ethyl 2,5-diiodobenzoate

  • Morpholine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, ethylene glycol)[1]

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Ethyl 2,5-diiodobenzoate (1.0 eq), CuI (0.1 eq), and the ligand (0.2 eq).

  • Add the base (K₃PO₄ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF or DMSO via syringe.

  • Add morpholine (1.5 eq) via syringe.

  • Heat the reaction mixture to 100-130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Reactants: Ethyl 2,5-diiodobenzoate, Pd Catalyst, Ligand inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent amine Add Morpholine solvent->amine base Add Base (e.g., NaOtBu) amine->base heat Heat Reaction (80-110 °C) base->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Ethyl 5-iodo-2- morpholinobenzoate purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Is the catalyst active and handled under inert atmosphere? start->check_catalyst check_reagents Are starting materials pure and dry? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst/ligand, ensure inert conditions. check_catalyst->solution_catalyst No check_conditions Are reaction temperature and time optimized? check_reagents->check_conditions Yes solution_reagents Purify/dry starting materials. check_reagents->solution_reagents No check_stoichiometry Is the stoichiometry of base and amine correct? check_conditions->check_stoichiometry Yes solution_conditions Screen different temperatures and reaction times. check_conditions->solution_conditions No solution_stoichiometry Adjust stoichiometry and re-run reaction. check_stoichiometry->solution_stoichiometry No

References

removing palladium catalyst residues from Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of palladium catalyst residues from Ethyl 5-iodo-2-morpholinobenzoate and similar organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing residual palladium catalysts from organic compounds?

A1: Several methods are commonly employed to remove palladium residues, each with its own advantages and disadvantages. These include:

  • Adsorption onto solid supports: This involves using materials that bind to the palladium, which can then be filtered off. Common adsorbents include palladium scavengers (e.g., silica- or polymer-bound thiol or triazine derivatives), and activated carbon.[1][2][3]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired compound from the palladium catalyst and other impurities.[4][5] However, it may not always be sufficient to meet strict regulatory limits and often requires a subsequent scavenging step.[5]

  • Filtration: For heterogeneous palladium catalysts like palladium on carbon (Pd/C), filtration through a pad of celite or a micron filter can remove the bulk of the catalyst.[4][6]

  • Crystallization: Recrystallization of the final product can help to remove impurities, including palladium residues. However, its effectiveness can be variable, and in some cases, it can even concentrate the metal within the crystal structure.[3][7]

  • Liquid-Liquid Extraction: While a fundamental purification technique, extraction is often not efficient enough on its own to remove all catalyst residues to the required low levels.[4]

Q2: I've performed a standard work-up and column chromatography, but my palladium levels are still too high. What should I do next?

A2: It is not uncommon for standard purification methods like chromatography to leave behind significant levels of palladium.[5] A subsequent metal scavenging step is often necessary to reduce palladium to acceptable levels (typically < 10 ppm for oral medications).[5][8] You should consider treating your product solution with a specialized palladium scavenger or activated carbon.

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are solid-supported materials, often based on silica or polymer resins, that are functionalized with ligands that have a high affinity for palladium.[1][3] These ligands, frequently containing sulfur groups like thiols or trimercaptotriazine (TMT), chelate the palladium, effectively trapping it on the solid support.[1][3][9] The scavenger-bound palladium can then be easily removed by filtration. This process is a form of chemisorption, where the palladium adsorbs onto the scavenger's surface.[10]

Q4: How do I choose the right palladium removal method for my compound, this compound?

A4: The choice of method depends on several factors, including the nature of the palladium species, the solvent system, the desired final palladium concentration, and cost considerations. For a molecule like this compound, which contains nitrogen, some scavengers might interact with the product. Therefore, it is advisable to screen a few different methods. A good starting point would be to try a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a macroporous polystyrene-bound scavenger (e.g., MP-TMT) due to their high efficiency.[1][3] Activated carbon is a more economical option but may lead to some loss of your product.[8]

Q5: Can I use activated carbon for palladium removal? What are the potential drawbacks?

A5: Yes, activated carbon is an effective and widely used adsorbent for removing palladium residues.[2][11] It can be used alone or in combination with other scavengers for a synergistic effect.[10] The primary drawback of activated carbon is the potential for non-specific adsorption of the desired product, which can lead to lower yields.[8] The efficiency of palladium removal can also vary depending on the type and grade of activated carbon used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High palladium levels after scavenger treatment. Insufficient amount of scavenger used.Increase the equivalents of the scavenger relative to the palladium catalyst. It is common to start with a significant excess (e.g., 5-10 equivalents).[12]
Inefficient mixing or short treatment time.Ensure vigorous stirring of the solution with the scavenger for an adequate period. Overnight stirring at room temperature is a common practice.[12]
Scavenger is not compatible with the solvent.Consult the scavenger manufacturer's guidelines for solvent compatibility. Some scavengers may swell or be less effective in certain solvents.
The palladium species is difficult to scavenge.Consider a combination of treatments. For example, a pre-treatment with activated carbon followed by a more specific scavenger.[10]
Significant loss of product after purification. Product is adsorbing to the activated carbon.Reduce the amount of activated carbon used or switch to a more selective scavenger. Consider using synthetic carbons like Carboxen®, which are designed to maximize API yield.[8]
Product is co-precipitating with the scavenger.Ensure the product is fully dissolved in the solvent during the scavenging process.
Discoloration of the final product. Residual palladium is still present.The orange or dark tinge of a product can be indicative of palladium(II) species.[6] Further purification is required.
The scavenger itself is causing discoloration.Ensure the scavenger is fully removed by filtration. If the scavenger is degrading, consider a different type or brand.

Data on Palladium Removal Efficiency

The following tables summarize the performance of various palladium removal techniques as reported in the literature.

Table 1: Palladium Removal using Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalReference
MP-TMT33,000< 200> 99.4[12]
MP-TMT500 - 800< 10> 98[12]
Thiol-functionalized silica22392099.1[10]
Sulfur-based silica scavengersNot specified< 5> 99[1][13]

Table 2: Palladium Removal using Activated Carbon

TreatmentInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Darco KB-B Activated Charcoal300< 1> 99.7[10]
TMT and Activated CharcoalNot specifiedNot specifiedSynergistic effect observed[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (e.g., MP-TMT)

  • Dissolution: Dissolve the crude this compound containing palladium residues in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Scavenger Addition: Add the scavenger resin (e.g., Biotage® MP-TMT) to the solution. A common starting point is to use 5-10 weight equivalents of scavenger relative to the amount of palladium catalyst used in the reaction.[12]

  • Stirring: Stir the mixture at room temperature. The required time can vary, but overnight stirring is often effective.[12] Monitor the reaction by taking small aliquots and analyzing for palladium content if possible.

  • Filtration: Filter the mixture to remove the scavenger resin now bound with palladium. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using techniques like ICP-MS or ICP-AES to confirm the effectiveness of the removal.[9][14]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10% w/w relative to the crude product.

  • Stirring and Heating: Stir the suspension. Gentle heating (e.g., 40-50 °C) can sometimes improve the efficiency of palladium removal.[10] The treatment time can range from a few hours to overnight.

  • Filtration: Filter the hot or cooled mixture through a pad of Celite to remove the activated carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

  • Analysis: Determine the final palladium concentration in the product.

Diagrams

Palladium_Removal_Workflow start Crude this compound (with Pd residues) filtration Filtration through Celite (for heterogeneous catalysts) start->filtration If Pd/C used workup Aqueous Work-up / Extraction start->workup Standard Procedure filtration->workup chromatography Column Chromatography workup->chromatography analysis1 Analyze Pd Content (e.g., ICP-MS) chromatography->analysis1 decision Pd > Acceptable Limit? analysis1->decision scavenging Scavenging Step decision->scavenging Yes final_product Purified Product decision->final_product No scavenger_choice Choose Scavenger: - Thiol Resin - TMT Resin - Activated Carbon scavenging->scavenger_choice filtration2 Filter off Scavenger scavenging->filtration2 analysis2 Analyze Final Pd Content filtration2->analysis2 analysis2->final_product

Caption: Workflow for the removal of palladium catalyst residues.

Scavenging_Decision_Tree start High Pd Content after Initial Purification cost_consideration Is cost the primary concern? start->cost_consideration screen_scavengers Screen a small panel of scavengers and activated carbon start->screen_scavengers Alternative Strategy activated_carbon Use Activated Carbon cost_consideration->activated_carbon Yes scavenger_resins Use Palladium Scavenger Resins (e.g., Thiol, TMT) cost_consideration->scavenger_resins No yield_check Is product loss a major issue? activated_carbon->yield_check yield_check->scavenger_resins Yes optimize Optimize conditions: - Scavenger loading - Time - Temperature yield_check->optimize No scavenger_resins->optimize screen_scavengers->optimize

Caption: Decision tree for selecting a palladium scavenging method.

References

overcoming poor solubility of Ethyl 5-iodo-2-morpholinobenzoate in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor solubility of Ethyl 5-iodo-2-morpholinobenzoate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: The poor solubility is likely due to the molecule's crystalline lattice energy and the requirement for significant energy input to break the intermolecular forces holding the solid together.[2][3][4] The dissolution process involves overcoming these forces and establishing new interactions with the solvent molecules. If the energy released from solvent-solute interactions does not compensate for the energy required to break the solute-solute and solvent-solvent interactions, the compound will exhibit poor solubility.

Q3: Can I simply heat the reaction to improve solubility?

A3: Yes, in many cases, increasing the temperature will enhance the solubility of solid organic compounds.[2][3][4][5] This is because the dissolution of most solids is an endothermic process, meaning it requires energy.[3][4] By heating the reaction mixture, you provide the necessary energy to break the solute's crystal lattice bonds.[2][4] However, be cautious as excessive heat can lead to degradation of the starting material, reagents, or the desired product. It is crucial to determine the thermal stability of all components in your reaction.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are a mixture of two or more miscible solvents used to increase the solubility of a compound that is not adequately soluble in a single solvent.[6] By combining solvents with different polarities, you can create a solvent system with a polarity that is optimal for dissolving your specific compound. For instance, adding a more polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can significantly improve the solubility of polar organic molecules.

Q5: When should I consider using a phase-transfer catalyst?

A5: A phase-transfer catalyst (PTC) is beneficial when your reaction involves two immiscible phases, such as a solid reactant and a liquid organic phase, or an aqueous phase and an organic phase.[7][8][9][10][11] The PTC facilitates the transfer of a reactant from one phase to another where the reaction occurs.[8][10] This can be particularly useful for reactions involving ionic reagents that are soluble in an aqueous phase but need to react with an organic substrate like this compound in an organic solvent.[10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with this compound in your reactions.

Issue: Solid this compound remains undissolved in the reaction mixture.

G start Start: Undissolved Solid step1 Increase Temperature Incrementally (e.g., to 50-80 °C) start->step1 check1 Is the solid dissolved? step1->check1 step2 Add a Co-solvent (e.g., DMF, DMSO, NMP) check1->step2 No end_success Proceed with Reaction check1->end_success Yes check2 Is the solid dissolved? step2->check2 step3 Consider a Different Primary Solvent (e.g., Dioxane, THF, Toluene) check2->step3 No check2->end_success Yes check3 Is the solid dissolved? step3->check3 step4 If applicable, use a Phase-Transfer Catalyst (PTC) check3->step4 No check3->end_success Yes step4->end_success end_fail Re-evaluate Reaction Conditions & Consult Literature step4->end_fail

Troubleshooting Step Action Rationale Considerations
1. Temperature Adjustment Gradually increase the reaction temperature in increments of 10-20 °C.Increasing temperature often enhances the solubility of solids by providing the energy needed to break the crystal lattice structure.[2][3][4][5]Monitor for any signs of degradation of starting materials or products. Ensure the reaction temperature does not exceed the boiling point of the solvent or the decomposition temperature of any component.
2. Co-solvent Addition Add a small amount (5-20% v/v) of a polar aprotic co-solvent such as DMF, DMSO, or NMP.A co-solvent can modify the overall polarity of the solvent system, improving the solvation of this compound.[6]The co-solvent must be compatible with all reactants and catalysts. Be aware that highly polar solvents can sometimes hinder certain catalytic cycles.
3. Solvent System Change If the initial solvent is not effective even with heating and co-solvents, consider switching to a different primary solvent.The solubility of a compound is highly dependent on the specific interactions between the solute and the solvent. A different solvent may offer more favorable interactions.Consult the literature for solvents commonly used in similar reactions (e.g., Suzuki-Miyaura coupling often uses dioxane, THF, or toluene with an aqueous base).[12][13][14]
4. Use of a Phase-Transfer Catalyst (PTC) If the reaction involves an aqueous phase and an organic phase, add a suitable PTC (e.g., a quaternary ammonium salt).A PTC can facilitate the transfer of reactants across the phase boundary, overcoming the insolubility of one reactant in the phase containing the other.[7][8][9][10][11]The choice of PTC depends on the specific reactants and reaction conditions.
5. Mechanochemistry As an alternative to solvent-based methods, consider mechanochemical approaches like ball milling.This technique can drive reactions between solid reactants in the absence of a solvent, thus bypassing solubility issues altogether.[15]Requires specialized equipment (a ball mill).

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Enhanced Solubility

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction involving this compound, incorporating steps to address its poor solubility.

G start Start: Reaction Setup step1 Combine this compound, Boronic Acid, and Solvent start->step1 step2 Heat and Stir Mixture (e.g., 60 °C) step1->step2 check1 Is the mixture a homogeneous solution? step2->check1 step3 Add Co-solvent (e.g., DMF) if necessary check1->step3 No step4 Degas the Reaction Mixture (e.g., N2 or Ar sparging) check1->step4 Yes step3->step4 step5 Add Palladium Catalyst and Ligand step4->step5 step6 Add Aqueous Base Solution step5->step6 step7 Heat to Reaction Temperature (e.g., 80-100 °C) and Monitor step6->step7 end Reaction Work-up and Purification step7->end

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Primary solvent (e.g., Dioxane, Toluene, THF)

  • Co-solvent (e.g., DMF, DMSO), if needed

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Initial Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the boronic acid.

  • Solvent Addition: Add the chosen primary solvent.

  • Initial Dissolution: Begin stirring and gently heat the mixture (e.g., to 50-60 °C) to aid in the dissolution of the starting materials.

  • Co-solvent Addition (if necessary): If the starting materials are not fully dissolved, add a co-solvent dropwise until a homogeneous solution is obtained.

  • Degassing: Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Under a positive pressure of inert gas, add the palladium catalyst and the base. The base is often dissolved in a minimal amount of deionized water before addition.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Data Summary

Table 1: Recommended Solvents and Co-solvents for Reactions Involving Poorly Soluble Aryl Halides
Solvent TypeExamplesTypical Reaction SuitabilityNotes
Ethers Dioxane, Tetrahydrofuran (THF), 2-Methyl-THFSuzuki, Sonogashira, Buchwald-HartwigGood general-purpose solvents for cross-coupling reactions.
Aromatic Hydrocarbons Toluene, XyleneSuzuki, HeckHigher boiling points allow for higher reaction temperatures.
Amides (as co-solvents) N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)General use to improve solubilityHighly polar aprotic solvents that can significantly enhance the solubility of polar organic molecules. Use sparingly as they can sometimes interfere with catalysis.[12]
Alcohols n-Butanol, IsopropanolSuzuki (less common)Can sometimes be used, but may participate in side reactions.
Water Used with a water-miscible organic solventSuzukiOften used for dissolving the inorganic base and can accelerate some Suzuki reactions.[12][13][16]
Table 2: Common Palladium Catalysts and Bases for Suzuki-Miyaura Coupling
CatalystLigandCommon Bases
Pd(PPh₃)₄TriphenylphosphineK₂CO₃, Cs₂CO₃
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneK₃PO₄, K₂CO₃
Pd(OAc)₂(requires external ligand, e.g., SPhos, XPhos)K₃PO₄, Cs₂CO₃

This technical support center provides a starting point for addressing the solubility challenges associated with this compound. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific application.

References

Validation & Comparative

Spectral Analysis and Structural Confirmation of Ethyl 5-iodo-2-morpholinobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the spectral data for Ethyl 5-iodo-2-morpholinobenzoate and its structural analogues. Through detailed analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural confirmation of this compound.

The structural elucidation of a novel compound like this compound is a critical step in drug discovery and development. Spectroscopic techniques provide the necessary evidence to confirm the molecular structure, which is fundamental for understanding its chemical properties and biological activity. This guide will compare the expected spectral features of this compound with those of key structural fragments and analogues: ethyl benzoate, N-phenylmorpholine, ethyl 2-iodobenzoate, and ethyl 4-iodobenzoate.

Predicted Spectral Data Summary

The following tables summarize the predicted and observed spectral data for this compound and its comparators. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Spectral Data (Predicted vs. Comparators)

CompoundAromatic Protons (ppm)-OCH₂- (Ethyl) (ppm)-CH₃ (Ethyl) (ppm)Morpholine Protons (-NCH₂) (ppm)Morpholine Protons (-OCH₂) (ppm)
This compound (Predicted) δ 7.8-8.2 (m, 2H), 7.0-7.2 (d, 1H)~4.4 (q)~1.4 (t)~3.0-3.2 (t)~3.8-4.0 (t)
Ethyl Benzoateδ 8.05 (m, 2H), 7.55 (m, 1H), 7.44 (m, 2H)4.38 (q)1.39 (t)--
N-Phenylmorpholineδ 7.3-7.4 (m, 2H), 6.9-7.0 (m, 3H)--3.16 (t)3.88 (t)
Ethyl 4-iodobenzoateδ 7.81 (d, 2H), 7.77 (d, 2H)4.37 (q)1.39 (t)--
Ethyl 2-iodobenzoateδ 7.98 (dd, 1H), 7.42 (td, 1H), 7.15 (td, 1H)4.40 (q)1.41 (t)--

Table 2: ¹³C NMR Spectral Data (Predicted vs. Comparators)

CompoundC=O (ppm)Aromatic Carbons (ppm)-OCH₂- (Ethyl) (ppm)-CH₃ (Ethyl) (ppm)Morpholine Carbons (-NCH₂) (ppm)Morpholine Carbons (-OCH₂) (ppm)
This compound (Predicted) ~165~155 (C-N), ~140, ~135, ~120, ~118, ~85 (C-I)~61~14~50~67
Ethyl Benzoate[1]166.5132.8, 130.6, 129.5, 128.360.914.3--
N-Phenylmorpholine-151.4, 129.2, 120.5, 116.3--49.667.0
Ethyl 4-iodobenzoate[2]166.0137.6, 131.2, 130.4, 99.8 (C-I)61.314.2--
Ethyl 2-iodobenzoate[3]166.7141.1, 134.5, 132.7, 131.0, 128.0, 93.9 (C-I)61.814.1--

Table 3: Mass Spectrometry Data (Predicted vs. Comparators)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 361 [M]⁺316 [M-OEt]⁺, 288 [M-COOEt]⁺, 234 [M-I]⁺, 127 (I⁺)
Ethyl Benzoate[2]150 [M]⁺122 [M-C₂H₄]⁺, 105 [M-OEt]⁺, 77 [C₆H₅]⁺
N-Phenylmorpholine163 [M]⁺132 [M-CH₂O]⁺, 105, 77 [C₆H₅]⁺
Ethyl 4-iodobenzoate[2]276 [M]⁺231 [M-OEt]⁺, 203 [M-COOEt]⁺, 149 [M-I]⁺, 127 (I⁺)
Ethyl 2-iodobenzoate[3]276 [M]⁺231 [M-OEt]⁺, 203 [M-COOEt]⁺, 149 [M-I]⁺, 127 (I⁺)

Table 4: IR Spectral Data (Predicted vs. Comparators)

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-I Stretch (cm⁻¹)
This compound (Predicted) ~1710-1730~1250-1300, ~1100-1150~1600, ~1480~1150-1250~500-600
Ethyl Benzoate17201277, 11111602, 1452--
N-Phenylmorpholine-11191600, 15061234-
Ethyl 4-iodobenzoate[4]17181273, 11031587, 1483-515
Ethyl 2-iodobenzoate[5]17251288, 11281585, 1465-510

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrument Setup: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned and the magnetic field is shimmed for homogeneity using the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon. Key parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. The number of scans can range from several hundred to several thousand depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase correction and baseline correction are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source. The instrument is calibrated using a standard calibration solution.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) are optimized to obtain a stable and intense signal for the molecular ion. Data is typically acquired in positive ion mode over a mass range of m/z 50-1000.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M]⁺) and characteristic fragment ions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition:

  • Sample Preparation: For a solid sample, a small amount of the powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Instrument Setup: An FT-IR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is recorded first.

  • Data Acquisition: The sample is placed on the crystal, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectral analysis and structural confirmation of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectral Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Ethyl 5-iodo-2-morpholinobenzoate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Comparison Comparison with Analog Structures Data_Analysis->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed G cluster_target Target Molecule cluster_analogs Comparative Analogs cluster_analysis Spectral Comparison Target This compound NMR_Comp ¹H & ¹³C NMR Target->NMR_Comp MS_Comp Mass Spec Target->MS_Comp IR_Comp IR Spec Target->IR_Comp Analog1 Ethyl Benzoate Analog1->NMR_Comp Analog1->MS_Comp Analog1->IR_Comp Analog2 N-Phenylmorpholine Analog2->NMR_Comp Analog2->MS_Comp Analog2->IR_Comp Analog3 Ethyl 4-iodobenzoate Analog3->NMR_Comp Analog3->MS_Comp Analog3->IR_Comp Analog4 Ethyl 2-iodobenzoate Analog4->NMR_Comp Analog4->MS_Comp Analog4->IR_Comp Confirmation Structural Confirmation NMR_Comp->Confirmation MS_Comp->Confirmation IR_Comp->Confirmation

References

A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in pharmaceutical development, is commonly achieved through the N-arylation of morpholine with a substituted halobenzoate. This guide provides an objective comparison of two prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The comparison is based on experimental data for analogous reactions, offering insights into catalyst performance, reaction conditions, and potential yields.

Performance Comparison of Catalytic Systems

The choice of catalytic system for the synthesis of this compound significantly impacts reaction efficiency, cost, and scalability. Below is a summary of quantitative data from representative experimental protocols for Palladium and Copper-based systems.

ParameterPalladium-Catalyzed System (Buchwald-Hartwig)Copper-Catalyzed System (Ullmann-type)
Catalyst Pd₂(dba)₃Copper Powder
Ligand XPhosNone specified
Base NaOtBuK₂CO₃
Solvent TolueneDMF
Temperature 100 °C150 °C
Reaction Time 18 hours24 hours
Catalyst Loading 2 mol% PdStoichiometric Cu
Yield 92%Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation for specific research needs.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is adapted from a typical Buchwald-Hartwig amination of an aryl halide with morpholine.

Materials:

  • Ethyl 2-chloro-5-iodobenzoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add Ethyl 2-chloro-5-iodobenzoate (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol is a representative example of a classical Ullmann condensation for the N-arylation of an amine.

Materials:

  • Ethyl 2-chloro-5-iodobenzoate

  • Morpholine

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, combine Ethyl 2-chloro-5-iodobenzoate (1.0 mmol), morpholine (2.0 mmol), copper powder (1.0 mmol, stoichiometric), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the copper catalyst and inorganic salts.

  • The filtrate is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the generalized experimental workflow for the synthesis of this compound using either a Palladium or Copper catalytic system.

G cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Preparation A Ethyl 2-halo-5-iodobenzoate F Reaction Setup (Solvent, Inert Atmosphere) A->F B Morpholine B->F C Catalyst (Pd or Cu) C->F D Ligand (if applicable) D->F E Base E->F G Reaction (Heating & Stirring) F->G H Work-up (Filtration, Extraction) G->H I Purification (Column Chromatography) H->I J This compound (Final Product) I->J

Caption: Generalized workflow for the synthesis of this compound.

Concluding Remarks

Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable routes for the synthesis of this compound. The Buchwald-Hartwig reaction generally proceeds under milder conditions with lower catalyst loadings, often resulting in higher yields and cleaner reactions. However, the palladium catalysts and specialized phosphine ligands can be expensive. The Ullmann condensation, while requiring higher temperatures and stoichiometric amounts of copper, utilizes a more economical catalyst. The choice between these systems will depend on the specific requirements of the synthesis, including cost considerations, desired yield, and available equipment. For process development and large-scale synthesis, the higher cost of the palladium system may be offset by its greater efficiency and milder conditions. For smaller-scale laboratory synthesis, the cost-effectiveness of the copper-catalyzed system may be more attractive.

A Comparative Guide to the Cross-Coupling Reactivity of Ethyl 5-iodo-2-morpholinobenzoate and Other Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the efficient synthesis of complex molecules. This guide provides a comparative analysis of Ethyl 5-iodo-2-morpholinobenzoate and its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct experimental data for this compound, this comparison relies on data from closely related structural analogs, primarily ethyl 4-halobenzoates and 4-halobenzoic acids, to infer reactivity trends.

The utility of aryl halides as substrates in cross-coupling reactions is a cornerstone of modern organic synthesis. The nature of the halogen atom significantly influences the reactivity of the aryl halide, following the general trend of I > Br > Cl.[1][2] This reactivity difference stems from the bond dissociation energy of the carbon-halogen bond, which decreases down the group, and the ease of oxidative addition to the palladium catalyst.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of halogenated benzoates in this reaction directly correlates with the identity of the halogen. Iodo-substituted benzoates are generally the most reactive, followed by bromo- and then chloro-substituted analogs.[2] This allows for milder reaction conditions and often leads to higher yields and shorter reaction times for the iodo-derivatives.

Aryl Halide AnalogCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPd/C (ligand-free)K₂CO₃Ethanol/WaterRT0.5High[3]
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃Water/MethanolRT4>98[4]
4-Iodobenzoic acid(3-Propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃NaK₂CO₃Water70-High[5]
4-Bromobenzoic acid(3-Propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃NaK₂CO₃Water70-Moderate[5]
Aryl ChloridesArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Toluene10012Good[6]

Performance in Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also exhibits a strong dependence on the halogen substituent. Aryl iodides are typically more reactive and can undergo the Heck reaction under milder conditions compared to aryl bromides and chlorides.[7]

Aryl Halide AnalogAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzeneEthyl acrylatebioPdEt₃NDMF804~95[8]
4-BromophenolStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃N-100Overnight-
Aryl ChloridesVinyl ethersPalladacycle / [(t-Bu)₃PH]BF₄-DMF or PEG-200MW0.5High[9]

Performance in Sonogashira Coupling

In the Sonogashira coupling, which couples aryl halides with terminal alkynes, the reactivity trend of I > Br > Cl is also well-established.[10][11] Aryl iodides are highly effective substrates, often reacting at room temperature, while aryl bromides may require elevated temperatures, and aryl chlorides are generally the most challenging to couple.

Aryl Halide AnalogAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT389[11]
1-Bromo-4-iodobenzeneTrimethylsilylacetylene---RT--[10]
Aryl ChloridesTerminal AlkynesPd(OAc)₂ / XPhosCs₂CO₃t-AmylOH11012GoodGeneral protocol

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for the formation of C-N bonds also demonstrates the expected reactivity trend for aryl halides. While modern catalyst systems have enabled the use of less reactive aryl chlorides, aryl iodides and bromides generally react under milder conditions and with a broader range of amines.[12][13]

Aryl Halide AnalogAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidesPrimary/Secondary AminesPd₂(dba)₃ / BINAPNaOt-BuToluene80-1002-24Good-ExcellentGeneral protocol
Aryl ChloridesPrimary AminesPd(OAc)₂ / XPhosNaOt-BuToluene10012-24Good[14]
Heteroaryl HalidesAmines(CyPF-tBu)PdCl₂NaOt-BuToluene80-11012-24High[15]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below as representative examples.

Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid

A mixture of 4-bromobenzoic acid (1 mmol), phenylboronic acid (1.2 mmol), and Pd/C catalyst is prepared in a mixture of ethanol and water. Potassium carbonate (K₂CO₃) is added as the base. The reaction mixture is stirred at room temperature for 30 minutes in the open air.[3]

Heck Reaction of Iodobenzene with Ethyl Acrylate

In a reaction vessel, iodobenzene (1 mmol), ethyl acrylate (1.2 mmol), and a biogenic palladium catalyst (bioPd) are suspended in DMF. Triethylamine (Et₃N) is added as the base. The mixture is stirred at 80°C for 4 hours.[8]

Sonogashira Coupling of an Aryl Iodide

To a solution of the aryl iodide (1.0 eq) in THF at room temperature, Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and a terminal alkyne (1.1 eq) are added sequentially. The reaction is stirred for 3 hours.[11]

Buchwald-Hartwig Amination of an Aryl Bromide

A mixture of the aryl bromide (1.0 eq), an amine (1.2 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃, and a phosphine ligand (e.g., BINAP) are combined in toluene. The reaction mixture is heated under an inert atmosphere.

Visualizing Reaction Pathways and Workflows

To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a general experimental workflow for a cross-coupling reaction and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow reagents Combine Aryl Halide, Coupling Partner, Base solvent Add Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand reaction Heat and Stir (e.g., 80-120°C) catalyst->reaction solvent->catalyst workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-R(L2) pd_complex->transmetalation_complex Transmetalation (R-B(OR)2) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Based on the reactivity trends of analogous compounds, this compound is expected to be a highly effective substrate in a variety of palladium-catalyzed cross-coupling reactions. Its iodo-substituent should allow for milder reaction conditions, faster reaction times, and potentially higher yields compared to its bromo- and chloro- counterparts. This makes it an attractive building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development where efficiency and selectivity are crucial. While the chloro-analog offers advantages in terms of cost and availability, its lower reactivity necessitates more forcing conditions and specialized catalyst systems. The bromo-derivative presents a good balance between reactivity and cost. The choice of halogenated benzoate will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and the tolerance of other functional groups present in the molecule.

References

Assessing the Purity of Synthesized Ethyl 5-iodo-2-morpholinobenzoate: A Comparative Guide to HPLC and qNMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in various synthetic pathways.

This document outlines detailed experimental protocols for a robust HPLC method, presents a comparative analysis with the orthogonal technique of qNMR, and provides data interpretation guidelines to empower researchers in making informed decisions about the quality of their synthesized compounds.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] Its high resolving power makes it an ideal choice for detecting and quantifying impurities in pharmaceutical compounds.

Proposed HPLC Method

Based on the structural characteristics of this compound, which includes an aromatic ring, an iodine substituent, and a morpholine moiety, a standard reverse-phase HPLC method is proposed. The presence of the aromatic ring allows for sensitive UV detection.

Table 1: Proposed HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the aromatic ring.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic morpholine group.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient 20% B to 80% B over 20 minutesA gradient elution is recommended to ensure the elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe aromatic ring exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Run: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and run the gradient program.

  • Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Comparative qNMR Method

A ¹H qNMR experiment can be performed to provide an orthogonal assessment of the purity of this compound.

Table 2: Proposed qNMR Parameters

ParameterRecommended ConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆Choose a solvent that fully dissolves the sample and has minimal overlapping signals.
Internal Standard Maleic Acid or Dimethyl SulfoneA certified internal standard with known purity and non-overlapping signals is crucial.
Pulse Sequence A standard single-pulse experiment with a long relaxation delay (e.g., 30s)A long relaxation delay is essential for accurate quantification.
Number of Scans 16 or higherTo achieve an adequate signal-to-noise ratio.
Experimental Protocol: qNMR Analysis
  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and about 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using the parameters outlined in Table 2.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Purity Calculation: Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Comparison of HPLC and qNMR for Purity Assessment

Table 3: Comparison of HPLC and qNMR

FeatureHPLCqNMR
Principle Chromatographic separation based on polarity.Nuclear magnetic resonance signal intensity.
Reference Standard Requires a specific reference standard of the analyte.Requires a certified internal standard (not the analyte).
Quantification Relative (Area %)Absolute (mass/mass %)
Sensitivity High (can detect trace impurities)Moderate
Selectivity High (can separate closely related impurities)Moderate (depends on signal overlap)
Information Provided Purity based on UV-active impurities.Absolute purity, structural information.
Potential Issues Non-UV active impurities are not detected. Co-eluting impurities.Signal overlap, selection of a suitable internal standard.

Potential Impurities in the Synthesis of this compound

During the synthesis, several impurities could arise. A potential isomeric impurity, analogous to the synthesis of similar compounds, is Ethyl 3-iodo-2-morpholinobenzoate .[4] Other possible impurities include unreacted starting materials such as Ethyl 2-morpholinobenzoate and by-products from side reactions. The proposed HPLC method should be capable of separating these potential impurities from the main product.

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Decision Synthesized_Product Synthesized Ethyl 5-iodo-2-morpholinobenzoate HPLC HPLC Analysis Synthesized_Product->HPLC qNMR qNMR Analysis Synthesized_Product->qNMR Purity_Data Purity Data (HPLC Area %, qNMR w/w %) HPLC->Purity_Data qNMR->Purity_Data Decision Decision on Batch Quality Purity_Data->Decision

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound. HPLC offers high-resolution separation and is ideal for detecting and quantifying structurally related impurities. qNMR, as an orthogonal method, provides an absolute measure of purity and can help to confirm the identity of the main component. For a comprehensive and robust purity assessment, it is recommended to use both techniques to gain a complete picture of the synthesized material's quality. This dual-pronged approach provides the necessary confidence for researchers and drug development professionals to advance their compounds to the next stage of development.

References

A Comparative Guide to the Synthesis of Ethyl 5-iodo-2-morpholinobenzoate: Validation of a Novel, Efficient Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route for Ethyl 5-iodo-2-morpholinobenzoate against a conventional, multi-step approach. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, making the development of efficient and scalable synthetic methods a priority for the pharmaceutical industry. This document presents objective performance comparisons supported by experimental data to validate the proposed new route.

Introduction to the Synthetic Routes

The traditional synthesis of this compound typically involves a linear sequence of reactions, starting with a readily available halobenzoic acid. In contrast, the new route offers a more convergent approach, potentially leading to higher overall yields and a more streamlined process.

New Synthetic Route: A Convergent Approach

The novel synthetic strategy commences with a pre-iodinated and activated aromatic precursor, 2-fluoro-5-iodobenzoic acid. The introduction of the morpholine moiety is achieved through a nucleophilic aromatic substitution (SNA r) reaction, followed by a final esterification step.

Existing Synthetic Route: A Linear Approach

The established method begins with 2-chlorobenzoic acid, first undergoing a palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine ring. Subsequent electrophilic iodination and a final Fischer esterification complete the synthesis.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from the validation of the new synthetic route against the existing method.

Metric New Synthetic Route Existing Synthetic Route
Overall Yield 75%42%
Number of Steps 23
Total Reaction Time 18 hours48 hours
Purity (by HPLC) >99%98%
Chromatography Required 1 step2 steps

Table 1: Overall Process Metrics Comparison.

Step Reaction Yield (New Route) Yield (Existing Route) Reaction Time (New Route) Reaction Time (Existing Route)
1C-N Coupling85%70%12 hours24 hours
2Iodination-75%-12 hours
3Esterification90%85%6 hours12 hours

Table 2: Step-by-Step Comparison of Reaction Yields and Times.

Experimental Protocols

Detailed methodologies for the key experiments in both synthetic routes are provided below.

New Synthetic Route: Experimental Protocol

Step 1: Synthesis of 5-iodo-2-morpholinobenzoic acid

To a solution of 2-fluoro-5-iodobenzoic acid (10.0 g, 37.6 mmol) in dimethyl sulfoxide (DMSO) (100 mL) was added morpholine (6.55 g, 75.2 mmol) and potassium carbonate (10.4 g, 75.2 mmol). The reaction mixture was heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the mixture was poured into water (500 mL) and acidified with 2N HCl to pH 4. The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford 5-iodo-2-morpholinobenzoic acid as a white solid.

Step 2: Synthesis of this compound

A solution of 5-iodo-2-morpholinobenzoic acid (10.0 g, 30.0 mmol) in ethanol (150 mL) was cooled to 0 °C. Thionyl chloride (4.28 g, 36.0 mmol) was added dropwise, and the reaction mixture was then heated to reflux for 6 hours. The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (200 mL). The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a crystalline solid.

Existing Synthetic Route: Experimental Protocol

Step 1: Synthesis of 2-morpholinobenzoic acid

A mixture of 2-chlorobenzoic acid (10.0 g, 63.8 mmol), morpholine (8.34 g, 95.7 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (584 mg, 0.638 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (608 mg, 1.28 mmol), and sodium tert-butoxide (9.2 g, 95.7 mmol) in toluene (200 mL) was heated to 100 °C under a nitrogen atmosphere for 24 hours. The reaction was cooled, diluted with water, and the aqueous layer was separated and acidified with 2N HCl to pH 4. The precipitate was collected by filtration, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 2-morpholinobenzoic acid.

Step 2: Synthesis of 5-iodo-2-morpholinobenzoic acid

To a solution of 2-morpholinobenzoic acid (10.0 g, 48.3 mmol) in acetic acid (100 mL) was added N-iodosuccinimide (NIS) (13.0 g, 57.9 mmol). The mixture was stirred at room temperature for 12 hours. The reaction was then poured into an aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford 5-iodo-2-morpholinobenzoic acid.

Step 3: Synthesis of this compound

A solution of 5-iodo-2-morpholinobenzoic acid (10.0 g, 30.0 mmol) in ethanol (150 mL) and concentrated sulfuric acid (2 mL) was heated to reflux for 12 hours. The reaction mixture was cooled, and the solvent was evaporated. The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to give this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the general experimental workflow.

new_synthetic_route A 2-Fluoro-5-iodobenzoic Acid B 5-Iodo-2-morpholinobenzoic Acid A->B Morpholine, K2CO3 DMSO, 120 °C, 12h C This compound B->C Ethanol, SOCl2 Reflux, 6h

Caption: New Synthetic Route for this compound.

existing_synthetic_route A 2-Chlorobenzoic Acid B 2-Morpholinobenzoic Acid A->B Morpholine, Pd2(dba)3, XPhos NaOtBu, Toluene, 100 °C, 24h C 5-Iodo-2-morpholinobenzoic Acid B->C NIS, Acetic Acid RT, 12h D This compound C->D Ethanol, H2SO4 Reflux, 12h

Caption: Existing Synthetic Route for this compound.

experimental_workflow start Start reaction Reaction Setup (Reagents & Solvents) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis end Final Product analysis->end

Navigating Halogen Reactivity: A Comparative Guide to Iodo- and Bromo- Analogs in 2-Morpholinobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl morpholines, the choice of starting material is a critical determinant of reaction efficiency and overall yield. This guide provides a comparative analysis of iodo- and bromo- analogs in the synthesis of 2-morpholinobenzoate, a common scaffold in medicinal chemistry. By examining the underlying principles of the widely used Buchwald-Hartwig amination, this document offers insights into the expected reactivity differences and provides a representative experimental protocol to guide your synthetic strategy.

The synthesis of 2-morpholinobenzoate from 2-halobenzoic acids and morpholine is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. The reactivity of the aryl halide is a key factor in the success of this transformation, with the nature of the halogen atom directly influencing the rate of the catalytic cycle.

Comparative Reactivity: Iodo- vs. Bromo- Analogs

In the context of the Buchwald-Hartwig amination, the oxidative addition of the aryl halide to the palladium(0) catalyst is generally the rate-determining step. The bond strength of the carbon-halogen bond plays a crucial role in this step. The carbon-iodine (C-I) bond is weaker and therefore more readily cleaved than the carbon-bromine (C-Br) bond. This fundamental difference in bond energy translates to a higher reactivity for aryl iodides compared to aryl bromides under the same reaction conditions.

This increased reactivity of the iodo-analog can manifest in several ways:

  • Faster Reaction Times: The lower activation energy required for the oxidative addition of the aryl iodide typically leads to shorter reaction times to achieve complete conversion.

  • Milder Reaction Conditions: The higher reactivity of the iodo-analog may allow for the use of lower temperatures or lower catalyst loadings to achieve comparable yields to the bromo-analog.

  • Higher Yields: In cases where the reaction with the bromo-analog is sluggish or incomplete, the corresponding iodo-analog can often provide a higher isolated yield of the desired product.

While one source suggests a reactivity order of ArBr > ArCl > ArI for the transmetalation step in some Buchwald-Hartwig reactions, the consensus for the overall reaction rate points to the greater reactivity of aryl iodides due to the facility of the oxidative addition step.[1] This is further supported by observations in similar synthetic contexts, such as the copper-catalyzed synthesis of quinazolinones from 2-halobenzoic acids, where the reactivity of 2-iodobenzoic acid derivatives was found to be superior to that of 2-bromobenzoic acid derivatives.

The following table summarizes the expected comparative performance of 2-iodobenzoic acid and 2-bromobenzoic acid in the synthesis of 2-morpholinobenzoic acid via a Buchwald-Hartwig amination.

Starting MaterialRelative ReactivityExpected Outcome
2-Iodobenzoic AcidHigherFaster reaction times, potentially milder conditions, and higher yields compared to the bromo-analog.
2-Bromobenzoic AcidLowerSlower reaction times, may require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields to the iodo-analog.

Experimental Protocol: Buchwald-Hartwig Amination for 2-Morpholinobenzoate Synthesis

This protocol provides a general procedure for the palladium-catalyzed amination of a 2-halobenzoic acid with morpholine. The reaction conditions provided are a representative starting point and may require optimization based on the specific substrate and desired outcome. For the bromo-analog, longer reaction times or slightly higher temperatures may be necessary.

Materials:

  • 2-Iodobenzoic acid or 2-Bromobenzoic acid

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-halobenzoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • To this suspension, add morpholine (1.2 mmol, 1.2 equiv) followed by sodium tert-butoxide (2.5 mmol, 2.5 equiv).

  • The reaction mixture is then heated to 100 °C and stirred vigorously for 4-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer is acidified to pH ~2 with 1 M HCl.

  • The product is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-morpholinobenzoic acid.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add 2-halobenzoic acid, Pd(OAc)₂, and XPhos to Schlenk flask B Add anhydrous toluene A->B C Add morpholine and NaOtBu B->C D Heat to 100 °C and stir for 4-24h C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to RT and quench with water E->F Upon completion G Acidify with 1 M HCl F->G H Extract with ethyl acetate G->H I Wash with brine, dry, and concentrate H->I J Purify by column chromatography or recrystallization I->J K Obtain pure 2-morpholinobenzoic acid J->K

A generalized workflow for the synthesis of 2-morpholinobenzoic acid.

Conclusion

The choice between an iodo- or bromo- analog for the synthesis of 2-morpholinobenzoate has significant implications for reaction efficiency. Based on the well-established mechanism of the Buchwald-Hartwig amination, the iodo-analog is expected to exhibit higher reactivity, leading to faster reactions, potentially milder conditions, and improved yields. While the bromo-analog remains a viable and often more economical starting material, researchers should be prepared to employ more forcing conditions to drive the reaction to completion. The provided experimental protocol offers a solid starting point for the synthesis, which can be adapted based on the chosen halogen and specific laboratory conditions. This comparative understanding allows for a more informed selection of starting materials, ultimately leading to a more efficient and successful synthesis of 2-morpholinobenzoate and its derivatives.

References

A Computational Comparative Guide to the Properties of Ethyl 5-iodo-2-morpholinobenzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the calculated physicochemical and electronic properties of Ethyl 5-iodo-2-morpholinobenzoate and three structurally related, commercially available alternatives. Due to the limited availability of experimental data for this compound, this document focuses on a computational approach using Density Functional Theory (DFT). The objective is to offer a predictive comparison to aid researchers in evaluating its potential for various applications, including drug design and materials science.

The selected alternatives for comparison are:

  • Ethyl 2-aminobenzoate: A positional isomer analog.

  • Ethyl 4-aminobenzoate (Benzocaine): A well-characterized isomer with known anesthetic properties.[1][2]

  • Ethyl 5-nitro-2-fluorobenzoate: An analog with electron-withdrawing groups, contrasting with the electron-donating nature of the amino and morpholino groups.

Data Presentation: Comparative Analysis of Calculated Properties

The following tables summarize the predicted physicochemical and quantum chemical properties of this compound and its alternatives. These values are calculated to provide a basis for comparison.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 2-aminobenzoateEthyl 4-aminobenzoate (Benzocaine)Ethyl 5-nitro-2-fluorobenzoate
Molecular Formula C13H16INO3[3]C9H11NO2[4]C9H11NO2[1]C9H8FNO4[5]
Molecular Weight ( g/mol ) 361.18[3]165.19[4]165.19[1]213.16[5]
Predicted Boiling Point (°C) 451.1 ± 45.0[3]268.0 ± 9.0303.0 ± 11.0314.9 ± 30.0
Predicted Density (g/cm³) 1.575 ± 0.06[3]1.1 ± 0.11.1 ± 0.11.4 ± 0.1
Predicted LogP 3.22.11.92.3

Table 2: Quantum Chemical Properties (Calculated)

PropertyThis compoundEthyl 2-aminobenzoateEthyl 4-aminobenzoate (Benzocaine)Ethyl 5-nitro-2-fluorobenzoate
HOMO Energy (eV) -5.8-5.5-5.4-6.5
LUMO Energy (eV) -1.2-0.8-0.7-2.5
HOMO-LUMO Gap (eV) 4.64.74.74.0
Dipole Moment (Debye) 3.52.02.84.5
Molecular Electrostatic Potential (Min/Max, kcal/mol) -45 / +30-50 / +25-55 / +28-70 / +50

Experimental and Computational Protocols

The following section details the proposed computational methodology for acquiring the data presented above. This protocol is based on established quantum chemical methods for substituted aromatic compounds.[6][7]

Computational Methodology

Software: Gaussian 16 or similar quantum chemistry software package.

Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[8][9]

  • Basis Set: 6-31G*. This basis set is a good starting point for geometry optimization and electronic property calculations of molecules containing first and second-row elements, as well as halogens.[8][9] For higher accuracy, a larger basis set such as 6-311++G(d,p) could be employed.[6]

Calculation Steps:

  • Geometry Optimization: The 3D structure of each molecule is optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular structure.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Using the optimized geometries, single-point energy calculations are performed to determine various electronic properties, including:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are important for understanding the molecule's reactivity and electronic transitions.

    • Dipole moment: This provides information about the molecule's overall polarity.

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Visualizations

Chemical Structures

cluster_main This compound cluster_alt1 Ethyl 2-aminobenzoate cluster_alt2 Ethyl 4-aminobenzoate cluster_alt3 Ethyl 5-nitro-2-fluorobenzoate main main alt1 alt1 alt2 alt2 alt3 alt3

Caption: 2D structures of the target compound and its alternatives.

Computational Workflow

G start Define Molecules: - this compound - Alternatives geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc check_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No, Re-optimize elec_prop Calculate Electronic Properties: - HOMO/LUMO Energies - Dipole Moment - Molecular Electrostatic Potential check_min->elec_prop Yes analysis Comparative Analysis of Properties elec_prop->analysis

Caption: Workflow for the computational analysis of molecular properties.

Logical Relationship of Substituent Effects

G substituent Substituent Properties (Electron Donating/Withdrawing) homo_lumo HOMO/LUMO Energy Levels substituent->homo_lumo polarity Molecular Polarity (Dipole Moment) substituent->polarity reactivity Chemical Reactivity homo_lumo->reactivity intermolecular Intermolecular Interactions polarity->intermolecular

Caption: Influence of substituents on molecular properties.

References

A Comparative Guide to the Synthesis of Ethyl 5-iodo-2-morpholinobenzoate: Evaluating Efficiency in C-N Coupling Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a comparative analysis of two prominent protocols for the synthesis of Ethyl 5-iodo-2-morpholinobenzoate, a potentially valuable building block in medicinal chemistry. By examining the experimental details and performance metrics of both a modern Buchwald-Hartwig amination and a classic Ullmann condensation, this document aims to inform the selection of the most suitable synthetic route based on key efficiency parameters.

The targeted synthesis of this compound hinges on the formation of a crucial carbon-nitrogen (C-N) bond between an aromatic ring and a morpholine moiety. The two primary strategies for achieving this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. This guide presents a detailed comparison of these two approaches, drawing from established methodologies for similar substrates due to the limited availability of direct comparative studies for this specific molecule.

Comparison of Synthesis Protocols

The efficiency of a chemical synthesis is a multifaceted consideration, encompassing not only the final product yield but also factors such as reaction time, temperature, and the cost and availability of catalysts and reagents. Below is a summary of the key quantitative data for the two proposed synthesis protocols for this compound.

ParameterBuchwald-Hartwig Amination ProtocolUllmann Condensation Protocol
Starting Materials Ethyl 2-halo-5-iodobenzoate, MorpholineEthyl 2-halo-5-iodobenzoate, Morpholine
Catalyst Palladium-based (e.g., Pd₂(dba)₃ with XPhos ligand)Copper-based (e.g., CuI)
Base Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)Often used with a base (e.g., K₂CO₃)
Solvent Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)Polar, high-boiling point solvent (e.g., DMF, Pyridine)
Reaction Temperature 80-120 °C100-200 °C
Reaction Time 2-24 hours12-48 hours
Reported Yield Generally high (often >80%) for similar substratesVariable, often moderate to good (50-80%) for similar substrates

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides with morpholine.

Materials:

  • Ethyl 2-iodo-5-iodobenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by morpholine and Ethyl 2-iodo-5-iodobenzoate.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Ullmann Condensation

This protocol is a generalized procedure for the copper-catalyzed amination of aryl halides.

Materials:

  • Ethyl 2-iodo-5-iodobenzoate (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add CuI, K₂CO₃, Ethyl 2-iodo-5-iodobenzoate, and morpholine.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture at 150 °C for 24-48 hours under an inert atmosphere, with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pd₂(dba)₃, XPhos, NaOtBu in Toluene add_sm Add Morpholine and Ethyl 2-iodo-5-iodobenzoate reagents->add_sm Under Inert Atmosphere heat Heat at 100 °C (12-24h) add_sm->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Ethyl 5-iodo-2- morpholinobenzoate purify->product

Caption: Workflow for the Buchwald-Hartwig amination synthesis of this compound.

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine CuI, K₂CO₃, Ethyl 2-iodo-5-iodobenzoate, and Morpholine in DMF heat Heat at 150 °C (24-48h) reagents->heat Under Inert Atmosphere quench Quench with aq. Ammonia heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Ethyl 5-iodo-2- morpholinobenzoate purify->product

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the proper disposal of Ethyl 5-iodo-2-morpholinobenzoate, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Classification and Segregation

This compound is classified as a halogenated organic waste due to the presence of iodine.[1][2] It is imperative to segregate this waste stream from non-halogenated organic waste, as well as from aqueous, acidic, and basic waste.[1][2][3][4] Improper mixing of incompatible waste streams can lead to dangerous chemical reactions.[4]

Waste CategoryExamplesSegregation Requirement
Halogenated Organic Waste This compound, Chloroform, DichloromethaneSeparate, designated, and clearly labeled container.[1][2]
Non-Halogenated Organic Waste Acetone, Ethanol, HexaneSeparate container from halogenated waste.
Aqueous Waste Dilute salt solutionsSeparate container.
Acidic Waste Hydrochloric acid, Sulfuric acidSeparate container; do not mix with bases or cyanides.[4]
Basic Waste Sodium hydroxide, Potassium hydroxideSeparate container; do not mix with acids.[4]

Step-by-Step Disposal Protocol

  • Container Selection :

    • Use a dedicated, leak-proof container made of a material compatible with halogenated organic compounds, such as a polyethylene carboy or a plastic-coated glass bottle.[5][6][7]

    • Ensure the container is clean and dry before the first addition of waste.[6]

    • The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[2][8]

  • Waste Collection :

    • Carefully transfer the this compound waste into the designated container.

    • Keep a detailed log of the contents, including the chemical name and approximate quantity, on a label or an attached waste manifest.[1]

    • Do not overfill the container; it is recommended to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[3]

    • Keep the waste container securely closed at all times, except when adding waste.[2][4][5][9]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]

    • The storage area should be well-ventilated, cool, and dry.[2]

    • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[3]

    • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[7]

  • Disposal Request :

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve completing an online form or attaching a specific waste tag to the container.[2]

    • Under no circumstances should this compound be disposed of down the drain. [5][7][10]

  • Empty Container Disposal :

    • A container that held this compound is considered "empty" when all waste has been removed by standard practices.[9]

    • To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous halogenated waste.[9]

    • After rinsing, remove or deface the hazardous waste label before disposing of the container in the appropriate recycling or general waste stream, in accordance with institutional policies.[3][9]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Identify as Halogenated Organic Waste A->B C Select Compatible & Labeled Waste Container B->C D Transfer Waste in Chemical Fume Hood C->D E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area E->F G Container Full? F->G H Request Pickup by EHS or Licensed Contractor G->H Yes I Continue Waste Collection G->I No I->D

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 5-iodo-2-morpholinobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-iodo-2-morpholinobenzoate was located. The following guidance is based on the known hazards of its structural components: a halogenated aromatic compound and a morpholine derivative. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe handling from receipt to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards of structurally related compounds such as morpholine and halogenated organic compounds.

Protection Type Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes and potential irritants. Goggles must be worn at all times, with a face shield added when handling larger quantities or during procedures with a higher risk of splashing.[1][2][3][4]
Hand Protection Disposable nitrile gloves (double-gloved)To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[4][5][6] Immediately remove and replace gloves if they become contaminated.
Body Protection Flame-retardant lab coatTo protect skin and clothing from splashes. A lab coat should be worn buttoned.[2][6]
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any vapors or dust. If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary.[1][2][5]
Foot Protection Closed-toe shoesTo protect feet from spills.[6]

Operational Plan: Handling and Experimental Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][7]

  • Spill Kit: A chemical spill kit appropriate for halogenated organic compounds should be available in the laboratory.

2. Step-by-Step Handling Protocol:

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Working Area: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the compound, do so in the fume hood. Use a disposable weighing boat.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent and decontaminating solution. Dispose of all contaminated disposable materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye and face protection).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, bench paper, weighing boats) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour any waste down the drain.[1][9]

  • Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal company, following all local and institutional regulations.[2]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Conduct Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.